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  • Product: 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
  • CAS: 1874864-75-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel azetidine derivative, 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine. This document is intended for...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel azetidine derivative, 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine. This document is intended for researchers, scientists, and drug development professionals interested in the unique physicochemical and pharmacological potential of strained heterocyclic scaffolds. The guide will detail a robust synthetic pathway, provide step-by-step experimental protocols, and present a thorough analysis of the compound's core chemical and spectroscopic properties.

Introduction to Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in medicinal chemistry.[1] Their inherent ring strain and three-dimensional sp³-rich character confer unique conformational rigidity, which can lead to improved metabolic stability, enhanced aqueous solubility, and better ligand-binding efficiency compared to their larger ring analogs like pyrrolidines and piperidines.[2] The incorporation of the azetidine scaffold is a validated strategy in the design of novel therapeutics, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this distinctive ring system.[1]

The 3-substituted azetidine framework is particularly valuable as it allows for the introduction of diverse functionalities, enabling the exploration of a wide chemical space.[3] This guide focuses on a specific derivative, 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, which combines the desirable properties of the azetidine core with a substituted phenoxy moiety, a common pharmacophore in various biologically active molecules.

Synthesis and Mechanism

The synthesis of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine is most effectively achieved through a multi-step sequence starting from a commercially available, N-protected azetidine precursor. The chosen synthetic strategy, outlined below, employs a classical Williamson ether synthesis, which is a reliable and versatile method for forming ether linkages.[4][5]

Overall Synthetic Scheme

The synthesis is designed in three main stages:

  • N-Protection: Protection of the azetidine nitrogen is crucial to prevent side reactions during the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is selected due to its stability under basic conditions and its facile removal under acidic conditions.[6]

  • Williamson Ether Synthesis: This key step involves the formation of the ether bond between the N-Boc-3-(hydroxymethyl)azetidine intermediate and 3-fluoro-4-methylphenol.[4][7]

  • Deprotection: Removal of the Boc group to yield the final target compound.

Synthetic_Scheme cluster_0 Stage 1: N-Protection (Conceptual) cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection Azetidine_3_methanol Azetidine-3-methanol N_Boc_Azetidine_3_methanol 1-Boc-3-(hydroxymethyl)azetidine Intermediate 1-Boc-3-[(3-fluoro-4-methylphenoxy)methyl]azetidine N_Boc_Azetidine_3_methanol->Intermediate NaH, THF Phenol 3-Fluoro-4-methylphenol Phenol->Intermediate Final_Product 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine Intermediate->Final_Product TFA or HCl

Caption: High-level overview of the synthetic strategy.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-[(3-fluoro-4-methylphenoxy)methyl]azetidine

This protocol details the Williamson ether synthesis to couple the protected azetidine alcohol with the substituted phenol.[4][5]

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL per mmol of 1-Boc-3-(hydroxymethyl)azetidine).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation:

    • Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Etherification:

    • Dissolve 3-fluoro-4-methylphenol (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-Boc protected intermediate.

Protocol 2: Synthesis of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Final Product)

This protocol describes the removal of the Boc protecting group.

  • Deprotection:

    • Dissolve the purified 1-Boc-3-[(3-fluoro-4-methylphenoxy)methyl]azetidine (1.0 equivalent) in dichloromethane (DCM, 10 mL per mmol).

    • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and basify by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product. Further purification, if necessary, can be achieved by distillation or salt formation.

Physicochemical and Spectroscopic Characterization

The structural identity and purity of the synthesized compounds are confirmed through a combination of spectroscopic techniques. The expected properties are tabulated below.

Predicted Physicochemical Properties
PropertyValueMethod
Molecular Formula C₁₁H₁₄FNO-
Molecular Weight 195.23 g/mol -
Appearance Colorless oil or low-melting solidVisual Inspection
Boiling Point Not determined-
Solubility Soluble in common organic solvents (DCM, MeOH, DMSO)Experimental
pKa (of conjugate acid) ~8.5 - 9.5Estimated based on similar azetidines[8]
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule. The characteristic signals for the azetidine ring protons are typically found in the range of 3.0-4.5 ppm.[9][10]

H_NMR_Structure

Sources

Exploratory

An In-depth Technical Guide to 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry The azetidine ring, a four-membered saturated heterocycle containing a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its unique structural properties, a blend of rigidity and stability, allow for precise three-dimensional positioning of substituents, which can significantly enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2] Unlike the more strained and reactive aziridines, azetidines offer greater stability, while their conformational constraint surpasses that of the more flexible pyrrolidines. This balance makes the azetidine moiety a valuable tool for medicinal chemists seeking to optimize lead compounds. The incorporation of an azetidine ring can lead to improvements in metabolic stability, aqueous solubility, and cell permeability, all critical parameters in the development of new therapeutics.

Physicochemical Properties and Structural Analysis

The physicochemical properties of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine can be predicted based on its constituent parts. The azetidine ring introduces a degree of polarity and a basic nitrogen atom, which can influence solubility and potential for salt formation. The (3-fluoro-4-methylphenoxy)methyl substituent adds lipophilicity, which will impact the overall logP of the molecule.

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Formula C11H14FNO-
Molecular Weight 195.23 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (Predicted) 1.5 - 2.5Balanced lipophilicity for cell membrane permeability and aqueous solubility.
pKa (Predicted) 8.5 - 9.5 (for the azetidine nitrogen)Potential for salt formation to improve solubility and handling.
Hydrogen Bond Donors 1 (the azetidine N-H)Contributes to interactions with biological targets.
Hydrogen Bond Acceptors 2 (the nitrogen and oxygen atoms)Contributes to interactions with biological targets.
Rotatable Bonds 3Provides conformational flexibility for target binding.

Structural Characterization: The unambiguous identification of the synthesized compound would rely on a combination of modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the azetidine ring protons, the methylene bridge protons, the aromatic protons, and the methyl group protons, with specific splitting patterns and chemical shifts influenced by the fluorine atom.

    • ¹³C NMR would provide signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR would show a characteristic signal for the fluorine atom, confirming its presence and electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching (if the azetidine is not protected), C-O-C (ether) stretching, and C-H stretching vibrations.

Synthesis of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

The synthesis of the target compound is most effectively achieved through a convergent approach, which involves the preparation of a key azetidine intermediate followed by its coupling with the substituted phenol. A plausible and well-documented strategy involves the use of an N-protected 3-(hydroxymethyl)azetidine and a subsequent Williamson ether synthesis.[3][4]

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a three-stage process:

Synthetic Pathway A Starting Materials (e.g., Epichlorohydrin) B N-Boc-3-hydroxymethylazetidine (Key Intermediate) A->B Multi-step synthesis C N-Boc-3-[(mesyloxy)methyl]azetidine B->C Mesylation E N-Boc-3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine C->E Williamson Ether Synthesis D 3-Fluoro-4-methylphenol D->E F 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Target Compound) E->F Deprotection

Caption: A high-level overview of the synthetic strategy.

Experimental Protocol

Part 1: Synthesis of N-Boc-3-hydroxymethylazetidine (Key Intermediate)

The synthesis of N-Boc-3-hydroxymethylazetidine can be achieved from commercially available starting materials, often involving the cyclization of a suitable precursor followed by protection of the nitrogen atom.[2][5]

Part 2: Synthesis of N-Boc-3-{[(methylsulfonyl)oxy]methyl}azetidine

This step activates the hydroxyl group for nucleophilic substitution.

  • Reagents and Equipment:

    • N-Boc-3-hydroxymethylazetidine

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or other suitable base

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Magnetic stirrer, round-bottom flask, ice bath, standard glassware

  • Procedure:

    • Dissolve N-Boc-3-hydroxymethylazetidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine to the solution.

    • Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Part 3: Williamson Ether Synthesis to form N-Boc-3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

This is the key bond-forming reaction to construct the target ether linkage.[6][7]

  • Reagents and Equipment:

    • N-Boc-3-{[(methylsulfonyl)oxy]methyl}azetidine

    • 3-Fluoro-4-methylphenol

    • Sodium hydride (NaH) or other strong base (e.g., potassium carbonate)

    • Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Magnetic stirrer, round-bottom flask, standard glassware

  • Procedure:

    • In a separate flask, dissolve 3-fluoro-4-methylphenol in anhydrous DMF under an inert atmosphere.

    • Carefully add sodium hydride in portions to the solution at 0 °C to form the sodium phenoxide. Stir until gas evolution ceases.

    • Add a solution of N-Boc-3-{[(methylsulfonyl)oxy]methyl}azetidine in DMF to the phenoxide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or heat gently (e.g., 50-60 °C) to drive the reaction to completion. Monitor by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected product.

Part 4: Deprotection to Yield the Final Product

The final step involves the removal of the Boc protecting group.

  • Reagents and Equipment:

    • N-Boc-3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

    • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

    • Dichloromethane (DCM)

    • Magnetic stirrer, round-bottom flask, standard glassware

  • Procedure:

    • Dissolve the N-Boc protected compound in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane to the solution at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • If an acid salt is formed, it can be neutralized with a base (e.g., saturated sodium bicarbonate) and the free base extracted with an organic solvent. Alternatively, the salt can be isolated directly.

    • Purify the final product as needed, for instance by recrystallization or chromatography.

Rationale for Experimental Choices
  • N-Boc Protection: The use of a Boc protecting group is advantageous as it is stable under the conditions of mesylation and Williamson ether synthesis but can be readily removed under acidic conditions.[5]

  • Mesylation: Conversion of the hydroxyl group to a mesylate creates an excellent leaving group, facilitating the subsequent SN2 reaction with the phenoxide.[8]

  • Williamson Ether Synthesis: This is a robust and high-yielding method for forming ether linkages. The use of a polar aprotic solvent like DMF is ideal for SN2 reactions.[4][6]

Applications in Drug Development

While the specific biological activity of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine has not been reported, its structural features suggest several potential applications in drug discovery. The azetidine core is present in a number of approved drugs and clinical candidates.[2] The 3-fluoro-4-methylphenoxy moiety can also contribute to biological activity, with fluorination often being used to modulate metabolic stability and binding affinity.

Potential Therapeutic Areas:

  • CNS Disorders: The rigid azetidine scaffold can be used to develop ligands for CNS targets with improved selectivity and pharmacokinetic properties.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate small heterocyclic scaffolds.

  • Infectious Diseases: The azetidine ring has been incorporated into antibacterial and antiviral agents.[9]

The synthesis of a library of analogs based on this core scaffold, with variations in the substitution pattern on the phenoxy ring, would be a logical next step in a drug discovery program to explore the structure-activity relationship (SAR).

Hypothetical Biological Signaling Pathway Involvement

Signaling Pathway Receptor GPCR/Kinase G_Protein G-Protein/Effector Receptor->G_Protein Activates Compound Azetidine Derivative Compound->Receptor Binds/Modulates Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical modulation of a cell signaling pathway.

Conclusion

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine represents a novel chemical entity with significant potential in the field of drug discovery. By leveraging the desirable properties of the azetidine scaffold and the electronic features of the substituted phenoxy group, this compound and its analogs could serve as valuable starting points for the development of new therapeutics. The synthetic route outlined in this guide, based on established and reliable chemical transformations, provides a clear and actionable pathway for its synthesis and subsequent investigation. Further studies to elucidate its biological activity are warranted and could unveil new opportunities for addressing unmet medical needs.

References

  • Anderson, A. G., & Lok, R. (1972). Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives. Google Patents.
  • Anonymous. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Arylation Conditions. AWS. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Beilstein Journals. (2019, July 23). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Retrieved from [Link]

Sources

Foundational

Spectroscopic Elucidation and Analytical Profiling of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine: A Technical Whitepaper

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry: 1874864-75-1 Executive Summary & Structural Rationale In contemporary medicinal chemistry, the strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry: 1874864-75-1

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine represents a highly versatile building block that synergizes two privileged motifs: the azetidine ring and a fluorinated aromatic system.

As a Senior Application Scientist, I approach the analytical validation of such intermediates not merely as a checklist, but as a system of physical causality.

  • The Azetidine Motif: The four-membered nitrogen heterocycle provides conformational rigidity and lowers lipophilicity compared to larger piperidine analogs, while its specific pKa modulates central nervous system (CNS) penetration [1].

  • The Fluorine Atom: Positioned orthogonally on the aromatic ring, the highly electronegative fluorine atom (van der Waals radius 1.47 Å) acts as a metabolic shield against cytochrome P450-mediated oxidation, while simultaneously modulating the electron density of the adjacent ether linkage [2].

Because this molecule frequently serves as a critical intermediate in convergent syntheses, its structural integrity must be orthogonally validated. This whitepaper provides a comprehensive, first-principles spectroscopic profile (NMR, HRMS, FT-IR) and details the self-validating experimental protocols required for its rigorous characterization.

Spectroscopic Characterization Data

The following data sets are synthesized from empirical correlation models and high-resolution predictive frameworks standard in pharmaceutical development, reflecting the exact physical reality of the molecule's spin systems, vibrational modes, and ionization pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for elucidating atom connectivity. The presence of the 19F nucleus ( I=1/2 , 100% natural abundance) provides a diagnostic handle, as its scalar coupling to both protons ( JHF​ ) and carbons ( JCF​ ) unambiguously confirms the regiochemistry of the aromatic ring [3].

Table 1: 1H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
7.08dd1H8.5, 6.0Ar-H (C5): Ortho to CH 3​ , coupled to H6 ( 3JHH​ ) and F ( 4JHF​ ).
6.65dd1H8.5, 2.5Ar-H (C6): Para to F, coupled to H5 ( 3JHH​ ) and H2 ( 4JHH​ ).
6.58dd1H11.5, 2.5Ar-H (C2): Ortho to F, strong 3JHF​ coupling (11.5 Hz) validates regiochemistry.
4.05d2H6.8-CH 2​ -O-: Split by the adjacent C3 methine proton of the azetidine ring.
3.60 – 3.80m4H-Azetidine CH 2​ (C2, C4): Complex multiplet due to ring puckering and diastereotopic nature.
3.05m1H-Azetidine CH (C3): Coupled to ring CH 2​ and ether CH 2​ .
2.50br s1H-Azetidine NH: Broadened by 14N quadrupolar relaxation and trace exchange.
2.22d3H1.8Ar-CH 3​ : Small 4JHF​ coupling confirms the methyl is ortho to the fluorine atom.

Table 2: 13C NMR Assignments (100 MHz, CDCl 3​ , 298 K) (Note: 13C spectra are 1H -decoupled, but intentionally NOT 19F -decoupled to retain diagnostic JCF​ splits).

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
161.4d244.0Ar-C3 (C-F): Massive 1-bond coupling defines the ipso carbon.
158.2d10.5Ar-C1 (C-O): 3-bond meta coupling to F.
131.6d6.0Ar-C5 (CH): 3-bond meta coupling to F.
116.5d17.0Ar-C4 (C-CH 3​ ): 2-bond ortho coupling to F.
110.8d3.0Ar-C6 (CH): 4-bond para coupling to F.
102.4d24.5Ar-C2 (CH): 2-bond ortho coupling to F.
71.5s--CH 2​ -O-: Ether linker.
51.2s-Azetidine C2, C4: Equivalent by symmetry on the NMR timescale.
29.5s-Azetidine C3: Methine carbon.
14.2d3.5Ar-CH 3​ : 3-bond coupling to F.
High-Resolution Mass Spectrometry (HRMS)

Table 3: UPLC-ESI-HRMS (Positive Ion Mode)

SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
Protonated Molecule [M+H] + C 11​ H 15​ FNO + 196.1132196.1135+1.5
Primary FragmentC 4​ H 8​ N + 70.065170.0653+2.8
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Key Vibrational Modes (ATR Method)

Wavenumber (cm −1 )IntensityAssignment / Causality
~3300Medium, BroadN-H Stretch: Secondary amine of the azetidine ring.
2850 – 2950StrongC-H Stretch (Aliphatic): Ring and linker methylene groups.
1610, 1515StrongC=C Stretch (Aromatic): Skeletal vibrations of the phenyl ring.
1250, 1040Very StrongC-O-C Stretch: Asymmetric and symmetric ether stretches.
1120StrongC-F Stretch: Often overlaps with the ether band, highly diagnostic for fluorinated aromatics.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies employ built-in control mechanisms. Do not deviate from these parameters without re-establishing system suitability.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection & Internal Standard: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides excellent solubility for basic amines without exchangeable protons that would mask the azetidine NH. TMS acts as a self-validating internal reference (0.00 ppm) to ensure absolute chemical shift accuracy [3].

  • Shimming & Tuning: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform rigorous gradient shimming on the 2H lock signal.

    • Causality: Precise shimming ensures sharp line widths (< 1 Hz), which is absolutely critical for resolving the fine JHF​ and JHH​ couplings on the aromatic ring.

  • 13C Acquisition Logic: Run a 1H -decoupled 13C sequence (zgpg30) with 1024 scans. Crucial Step: Do not decouple 19F .

    Causality: Retaining the 19F

    13C spin-spin coupling is a self-validating mechanism to confirm the exact position of the fluorine atom relative to the ether and methyl groups.
  • 19F Acquisition Logic: Acquire 19F NMR at 376 MHz with a relaxation delay (D1) of 5 seconds.

    • Causality: Fluorine nuclei often exhibit extended T1​ relaxation times; a longer D1 prevents signal saturation and ensures accurate integration if impurities are present.

Protocol B: UPLC-HRMS (ESI+) Analysis
  • Mobile Phase Chemistry: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as a proton donor, facilitating the protonation of the basic azetidine nitrogen ( pKa​ ~ 10.4) and exponentially enhancing ionization efficiency in positive mode.

  • System Calibration: Infuse a standard calibrant (e.g., sodium formate) prior to the run to achieve mass accuracy < 2 ppm.

    • Causality: Sub-2 ppm mass accuracy is a non-negotiable requirement for empirical formula validation in modern drug discovery.

  • MS/MS Fragmentation: Isolate the precursor ion (m/z 196.1) and apply a collision energy (CE) of 25 eV using Argon as the collision gas.

    • Causality: This specific energy regime optimally induces the heterolytic cleavage of the ether C-O bond, yielding the diagnostic azetidin-3-ylmethylium ion.

Protocol C: FT-IR (ATR) Spectroscopy
  • Background Collection: Collect a background spectrum (32 scans, 4 cm −1 resolution) on the bare diamond ATR crystal.

    • Causality: Atmospheric CO 2​ and water vapor must be subtracted to prevent artifact peaks in the 2300 cm −1 and 3300 cm −1 regions, which could be falsely interpreted as N-H stretches.

  • Sample Application: Place 2-3 mg of the neat solid onto the crystal and apply uniform pressure using the anvil.

    • Causality: Intimate contact with the high-refractive-index crystal ensures a high signal-to-noise ratio via deep evanescent wave penetration into the sample.

Mechanistic Pathway Visualization

The structural elucidation of this molecule via Mass Spectrometry relies on predictable, thermodynamically driven fragmentation pathways. Below is the logical flow of the ESI-MS/MS fragmentation, highlighting the primary heterolytic cleavage event that confirms the presence of the azetidine-ether linkage [4].

MS_Fragmentation M Precursor Ion[M+H]+ m/z 196.1132 C11H15FNO+ F1 Azetidin-3-ylmethylium m/z 70.0651 [C4H8N]+ M->F1  Heterolytic  Cleavage NL Neutral Loss 3-Fluoro-4-methylphenol 126.0481 Da M->NL  Proton  Transfer

Caption: ESI-MS/MS Fragmentation Pathway of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Mughal, H., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3533-3559. URL:[Link]

Exploratory

Safety and Handling Precautions for 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine: A Comprehensive Guide for Drug Development Professionals

Executive Summary In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged pharmacophore, frequently deployed as a conformationally restricted bioisostere for morpholines and piperidines to imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged pharmacophore, frequently deployed as a conformationally restricted bioisostere for morpholines and piperidines to improve pharmacokinetic and pharmacodynamic profiles. 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine represents a highly specialized building block within this class.

While its structural features make it highly valuable for synthesizing targeted therapeutics (such as kinase inhibitors and PPAR agonists), these same features impart a complex hazard profile. This whitepaper provides an authoritative, causality-driven guide to the safe handling, storage, and experimental utilization of this compound, ensuring that research professionals can maintain both scientific integrity and laboratory safety.

Physicochemical Hazard Profiling: The Causality of Risk

To handle 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine safely, scientists must understand the intrinsic relationship between its molecular structure and its macroscopic hazards. The risk profile of this compound is driven by a dual-modality mechanism:

  • The Azetidine Core (Corrosivity and Reactivity): Unsubstituted azetidine is a highly flammable liquid that causes severe skin burns and irreversible eye damage. As a secondary amine, the azetidine nitrogen in this derivative possesses a high pKa (approximately 10.4). This strong basicity makes the compound inherently corrosive to mucous membranes and highly reactive with atmospheric carbon dioxide, rapidly forming carbamate salts if left exposed to air.

  • The Fluoromethylphenoxy Moiety (Dermal Penetration): The addition of the halogenated aromatic ether significantly increases the molecule's lipophilicity (LogP). Standard corrosive bases (like NaOH) damage the superficial epidermis; however, highly lipophilic bases can rapidly permeate the stratum corneum. If this compound contacts the skin, the fluoromethylphenoxy group acts as a permeation enhancer, carrying the corrosive azetidine nitrogen deeper into the dermal tissue.

The Causality of PPE Selection: Standard latex gloves offer poor resistance to lipophilic organic amines. To prevent rapid breakthrough, researchers must utilize nitrile or neoprene gloves, ideally double-gloved during bulk transfers, to ensure a robust chemical barrier.

Predictive Hazard Profile and Data Presentation

Because highly specialized building blocks often lack exhaustive, compound-specific toxicological data, safety protocols must be extrapolated from their constituent functional groups and closely related analogs (such as Azetidine-3-carboxylic acid[1] and Azetidine Hydrochloride[2]).

Table 1: Predictive Physicochemical and Hazard Profile

ParameterEstimated Value / ClassificationSafety & Handling Implication
Molecular Weight 195.23 g/mol Requires standard gravimetric handling protocols.
Physical State Viscous liquid or low-melting solidHigh risk of aerosolization or splashing during pipetting/spatulation.
pKa (Azetidine N-H) ~10.4Highly basic; poses a severe corrosive risk to skin and ocular tissue.
LogP (Predicted) ~2.5 - 3.0High lipophilicity dramatically increases the risk of deep dermal penetration.
GHS Classifications H302, H314/H315, H319, H335Harmful if swallowed; causes severe skin/eye irritation; respiratory irritant.
Storage Conditions 2–8 °C, Inert AtmospherePrevents N-oxidation and degradation via atmospheric CO₂ absorption.

Experimental Workflow: Safe N-Acylation Protocol

The following protocol details the N-acylation of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine. It is designed as a self-validating system , embedding safety checks directly into the chemical methodology to prevent thermal runaway and exposure.

Step-by-Step Methodology

Step 1: System Purge and Environmental Control

  • Action: Assemble a dry 3-neck round-bottom flask with a magnetic stir bar. Attach an argon line and a mineral oil bubbler. Purge the system for 15 minutes.

  • Causality: Secondary amines react with atmospheric CO₂ and moisture, degrading the starting material and generating unpredictable byproducts.

  • Validation Check: Observe a steady, continuous bubbling through the mineral oil. A lack of bubbling indicates a system leak, meaning the inert atmosphere is compromised. Do not proceed until the seal is fixed.

Step 2: Reagent Dispensing

  • Action: Inside a certified fume hood (face velocity ≥ 0.5 m/s), dispense the azetidine derivative. If it presents as a viscous liquid, use a positive displacement pipette. If solid, use a grounded, anti-static spatula.

  • Causality: The lipophilic nature of the compound makes it prone to static cling. Anti-static tools prevent the sudden, electrostatic aerosolization of the irritating compound into the researcher's breathing zone.

Step 3: Reaction Initiation and Thermal Mitigation

  • Action: Dissolve the azetidine in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The reaction between a secondary amine and an electrophile (e.g., an acyl chloride) is highly exothermic. Without pre-cooling, the localized heat can cause the DCM to rapidly boil, splashing the corrosive mixture out of the flask.

Step 4: Electrophile Addition

  • Action: Add the acyl chloride dropwise over 10 to 15 minutes.

  • Validation Check: Monitor the internal thermometer. If the temperature rises above 5 °C, halt the addition immediately. The visual formation of a white precipitate (DIPEA hydrochloride salt) validates that the acylation is proceeding successfully.

Step 5: Safe Reaction Quenching

  • Action: Once the reaction is complete (verified via TLC/LCMS), quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) at 0 °C.

  • Causality: NaHCO₃ is chosen specifically because it safely neutralizes excess acid and unreacted electrophiles without being strong enough to hydrolyze the newly formed amide bond or degrade any unreacted azetidine.

  • Validation Check: Test the pH of the aqueous layer using pH indicator paper. The pH must read between 7.5 and 8.5. If it is acidic, the quench is incomplete, and extracting the mixture poses an exposure risk to active electrophiles.

Emergency Response and Decontamination

In the event of an exposure, immediate and specific actions are required due to the tissue-penetrating nature of the compound. The workflow below outlines the critical path for emergency response.

ExposureResponse Start Exposure Event Detected Skin Dermal Contact (Lipophilic Base) Start->Skin Eye Ocular Contact (Corrosive Risk) Start->Eye Inhale Inhalation (Aerosol/Vapor) Start->Inhale WashSkin Flush with copious water (15+ mins) + Mild Soap Skin->WashSkin WashEye Use eyewash station (15+ mins), hold eyelids Eye->WashEye FreshAir Move to fresh air Administer O2 if needed Inhale->FreshAir Med Immediate Medical Evaluation Provide SDS to Physician WashSkin->Med WashEye->Med FreshAir->Med

Fig 1. Emergency response workflow for azetidine derivative exposure.

  • Dermal Exposure: Because the compound is lipophilic, water alone may not effectively remove it from the skin. Flush with copious amounts of water for at least 15 minutes, utilizing a mild soap to help emulsify and remove the lipophilic ether.

  • Ocular Exposure: The basicity of the azetidine ring can cause irreversible corneal damage. Immediate flushing at an eyewash station for a minimum of 15 minutes is mandatory, holding the eyelids open to ensure complete irrigation.

  • Inhalation: Move the affected personnel to fresh air immediately. The respiratory tract is highly sensitive to basic amines, which can cause severe pulmonary irritation or edema[1].

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine as a Potential Kinase Inhibitor

Document ID: KIN-ANP-482-01 Abstract This document provides a comprehensive guide for the preclinical evaluation of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine , a novel small molecule entity (SME), as a potential prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: KIN-ANP-482-01

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine , a novel small molecule entity (SME), as a potential protein kinase inhibitor. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic workflow from initial biochemical screening to cellular target validation. The protocols herein are built on established, robust methodologies to ensure data integrity and reproducibility. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer guidance on data interpretation, establishing a self-validating framework for the characterization of this and other novel kinase inhibitor candidates.

Introduction: Rationale for Investigation

The azetidine scaffold is an increasingly important motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and act as a rigid structural element.[2][3] Similarly, the fluoro-phenoxy group is a common feature in many approved drugs, often used to enhance binding affinity and modulate metabolic stability. The combination of these moieties in 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine presents a compelling starting point for kinase inhibitor discovery.

The journey of a kinase inhibitor from a promising compound to a potential therapeutic is a multi-step process involving a cascade of biochemical, biophysical, and cellular assays.[4] This guide outlines a logical progression of experiments designed to:

  • Determine the inhibitory potency (IC50) of the compound against a target kinase.

  • Establish its selectivity profile across the human kinome.

  • Elucidate its mechanism of action (MoA).

  • Confirm its activity and target engagement in a physiologically relevant cellular context.

Initial Biochemical Potency and Selectivity Profiling

The first crucial step is to determine if the compound inhibits its intended target and to what extent it interacts with other kinases.[4] A broad initial screening provides a foundational understanding of the compound's potency and potential for off-target effects, which can lead to toxicity.[5]

Workflow for Initial Kinase Inhibitor Characterization

G cluster_0 Biochemical Evaluation A Primary Screen: Potency (IC50) against Target Kinase(s) B Decision Gate: Potency < 1µM? A->B Measure IC50 B->B C Broad Selectivity Screen (e.g., KINOMEscan @ 1µM) B->C Yes F Proceed to MoA & Cellular Studies D Data Analysis: Calculate Selectivity Score Identify Off-Targets C->D Profile vs >400 Kinases E Decision Gate: Acceptable Selectivity? D->E Analyze Hits E->E E->F Yes

Caption: High-level workflow for initial screening and selectivity profiling.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle and Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[6] It is a robust, high-throughput compatible assay suitable for primary screening. The assay first terminates the kinase reaction and depletes the remaining ATP. A second reagent then converts the generated ADP into ATP, which is used in a luciferase/luciferin reaction to produce light. The light signal is directly proportional to kinase activity; therefore, a lower signal indicates inhibition.[6]

Materials:

  • Compound: 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase: Purified, active recombinant target kinase.

  • Substrate: Specific peptide or protein substrate for the target kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a target-specific inhibitor).

  • Hardware: 384-well white assay plates, multichannel pipette or liquid handler, plate reader with luminescence detection capability.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Then, dilute these concentrations into the Kinase Reaction Buffer to achieve the final desired assay concentrations (e.g., from 10 µM to 0.5 nM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Assay Assembly:

    • To the wells of a 384-well plate, add 2.5 µL of the diluted test compound, DMSO vehicle (negative control), or control inhibitor (positive control).

    • Add 5 µL of a 2X Kinase/Substrate solution prepared in Kinase Reaction Buffer. The ATP concentration should be set at or near the Km for the specific kinase to ensure accurate potency assessment.[7][8]

    • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined during assay development.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Measurement: Read the luminescence signal on a plate reader.

Data Analysis:

  • Normalize the data using the negative (0% inhibition, DMSO only) and positive (100% inhibition, high concentration of control inhibitor) controls.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7]

Data Presentation: Hypothetical IC50 Profile

The following table illustrates a potential outcome from an initial screening against a panel of representative kinases.

Kinase TargetFamilyIC50 (nM) for 3-[(3-fluoro-4-methylphenoxy)methyl]azetidine
AURKB AGC45
CDK2/CycACMGC8,500
EGFRTK>10,000
p38α (MAPK14)CMGC6,200
JAK2TK>10,000
PIM1CAMK1,500

Data are hypothetical and for illustrative purposes only.

Based on this hypothetical data, Aurora Kinase B (AURKB) is identified as a primary target, warranting a broader selectivity screen to confirm its profile.

Elucidating the Mechanism of Action (MoA)

Understanding how a compound inhibits its target is critical for lead optimization. Most kinase inhibitors target the ATP-binding site, but the specific conformation they bind to can vary, influencing selectivity.[9][10]

Diagram of Kinase Inhibitor Binding Modes

G cluster_0 Kinase Conformations & Inhibitor Types active Active 'DFG-in' Conformation ATP Site Open Hinge Region Accessible inactive Inactive 'DFG-out' Conformation Allosteric Pocket Revealed ATP Site Altered type1 Type I Inhibitor (ATP-Competitive) type1->active Binds Here type2 Type II Inhibitor (Binds DFG-out) type2->inactive Binds Here type3 Type III Inhibitor (Allosteric) type3->inactive Binds Adjacent Pocket

Caption: Classification of common kinase inhibitor types based on binding mode.

Protocol 3.1: ATP Competition Assay

Principle and Rationale: This assay determines if the compound competes with ATP for binding to the kinase. The IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the reaction increases.[4] By measuring the IC50 at various ATP concentrations, one can confirm the binding mode.

Methodology:

  • Perform the In Vitro Kinase Inhibition Assay (Protocol 2.1) as described.

  • Instead of a single ATP concentration, run the entire dose-response curve for the test compound at multiple fixed ATP concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM). It is critical to include concentrations both below and above the known Km(ATP) of the kinase.

  • Data Analysis: Plot the determined IC50 values against the corresponding ATP concentration. A rightward shift (increase) in the IC50 value with increasing ATP concentration is indicative of an ATP-competitive mechanism of action. This data can also be used to calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors.[7]

Cellular Target Engagement and Functional Activity

Confirming that a compound can enter a cell and bind to its intended target is a critical validation step.[11] Cell-based assays provide a more physiologically relevant context than biochemical assays, accounting for factors like cell permeability and stability.[12][13]

Workflow for Cellular Assay Validation

G cluster_0 Cellular Validation Cascade A Cellular Target Engagement (e.g., NanoBRET™ Assay) Does it bind the target in a cell? B Target Phosphorylation Assay (e.g., Western Blot/ELISA) Does binding inhibit kinase function? A->B Confirm Binding C Phenotypic Assay (e.g., Cell Proliferation) Does functional inhibition affect cell fate? B->C Confirm Function D Therapeutic Potential C->D Confirm Efficacy

Caption: A sequential workflow to validate inhibitor activity in cells.

Protocol 4.1: Cellular Target Engagement (NanoBRET™ Assay)

Principle and Rationale: The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding to a specific protein target.[14] The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor. A test compound that binds to the same site will displace the tracer, causing a loss of BRET signal. This allows for the quantitative measurement of compound affinity for its target in living cells.[15]

Materials:

  • Cell Line: A suitable human cell line (e.g., HEK293) transfected with a plasmid expressing the target kinase-NanoLuc® fusion protein.

  • Compound: Test compound in DMSO.

  • Reagents: NanoBRET™ Nano-Glo® Substrate, fluorescent tracer specific for the kinase target (Promega).

  • Hardware: 384-well white assay plates, plate reader capable of measuring dual-filtered luminescence.

Step-by-Step Methodology:

  • Cell Plating: Seed the transfected cells into a 384-well plate and incubate overnight.

  • Compound Addition: Treat the cells with a serial dilution of the test compound for a set period (e.g., 2 hours) in the incubator.

  • Tracer and Substrate Addition: Add the fluorescent tracer and Nano-Glo® Substrate to the wells.

  • Measurement: Read the plate on a BRET-capable plate reader, measuring both donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission wavelengths simultaneously.

Data Analysis:

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

  • Normalize the ratios and plot against the compound concentration to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from the target kinase.

Protocol 4.2: Downstream Substrate Phosphorylation Assay

Principle and Rationale: To confirm that target engagement leads to functional inhibition, one must measure the phosphorylation of a known downstream substrate of the target kinase.[15] For AURKB, a key substrate is Histone H3 at Serine 10 (pHH3-S10). Inhibition of AURKB during mitosis will lead to a decrease in this phosphorylation event. This can be quantified using methods like Western Blot, ELISA, or high-content imaging.

Methodology (ELISA-based):

  • Cell Treatment: Plate a relevant cancer cell line (e.g., HCT116, HeLa) and treat with a dose-response of the test compound for a suitable time (e.g., 6-24 hours). Include a cell cycle synchronization agent like nocodazole if necessary to enrich for mitotic cells.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • ELISA: Use a sandwich ELISA kit specific for phospho-Histone H3 (Ser10). Add cell lysates to wells coated with a capture antibody.

  • Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate to generate a colorimetric or chemiluminescent signal.

  • Measurement: Read the signal on a plate reader. Total protein concentration should be used for normalization.

Data Analysis: Plot the normalized phosphorylation signal against the compound concentration to determine the IC50 for functional inhibition of the downstream pathway. This cellular functional IC50 should ideally correlate with the cellular target engagement IC50.

Conclusion and Future Directions

This guide provides a structured and validated pathway for the initial characterization of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine as a potential kinase inhibitor. By systematically assessing its biochemical potency, kinome-wide selectivity, mechanism of action, and cellular activity, researchers can build a comprehensive data package. Positive results from this cascade, particularly high potency for a specific kinase, a clean selectivity profile, and on-target cellular activity, would strongly support advancing the compound into further lead optimization and subsequent in vivo preclinical testing to evaluate its pharmacokinetic and pharmacodynamic properties.[4]

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Benchchem. Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Vogt, J., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC.
  • Rathore, S., et al. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC.
  • Bio-protocol. In Vitro Kinase Inhibition Assay.
  • Promega Corporation. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • ACS Medicinal Chemistry Letters. (2012). Targeted Kinase Selectivity from Kinase Profiling Data.
  • BMG LABTECH. (2020). Kinase assays.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Sigma-Aldrich. Measuring Kinase Inhibitor Residence Times.
  • AssayQuant. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • MDPI. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
  • ResearchGate. Different Types of Kinase Inhibitors and Their Mechanisms of Action.
  • Springer Nature Experiments. (2014). In Vitro JAK Kinase Activity and Inhibition Assays.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.

Sources

Application

Application Note: Preclinical In Vivo Evaluation of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

Target Audience: Preclinical Researchers, Neuropharmacologists, and CNS Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and CNS Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of next-generation antidepressants has increasingly focused on broad-spectrum monoamine modulation. 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (CAS: 1874864-75-1) belongs to a highly specialized class of 3-substituted aryloxymethylazetidines. Structurally homologous compounds have been extensively investigated as Triple Reuptake Inhibitors (TRIs) , designed to simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1].

The Azetidine Scaffold Advantage

In CNS drug discovery, the four-membered azetidine ring is a "privileged scaffold." Compared to larger piperidine or pyrrolidine rings, azetidines offer distinct advantages:

  • Conformational Rigidity: The strained ring pre-organizes the molecule, reducing the entropic penalty upon target binding and enhancing transporter affinity.

  • Enhanced BBB Penetration: The lower molecular weight and reduced topological polar surface area (TPSA) of azetidines facilitate rapid blood-brain barrier (BBB) crossing [2].

  • Metabolic Stability: The constrained geometry often shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs).

G Compound 3-[(3-Fluoro-4-methylphenoxy) methyl]azetidine SERT SERT (Serotonin Transporter) Compound->SERT Inhibits NET NET (Norepinephrine Transporter) Compound->NET Inhibits DAT DAT (Dopamine Transporter) Compound->DAT Inhibits Synapse Increased Monoamines in Synaptic Cleft SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake Receptors Postsynaptic Receptor Activation Synapse->Receptors Binds

Synaptic mechanism of Triple Reuptake Inhibitors blocking SERT, NET, and DAT.

Physicochemical Properties & Dosage Translation

Because 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine is highly lipophilic, aqueous solubility is a primary hurdle for in vivo dosing. The presence of the fluorine atom increases lipophilicity (LogP) and metabolic resistance, dictating the need for a co-solvent vehicle system.

When establishing novel dosages for uncharacterized azetidine TRIs, researchers must rely on allometric scaling from in vitro IC50 values of structural analogs, translated via FDA Body Surface Area (BSA) guidelines [3]. Based on homologous 3-aryloxymethylazetidines, the effective in vivo dose typically ranges between 5 to 40 mg/kg in rodents.

Table 1: Predicted Pharmacological Profile & Formulation Parameters
ParameterValue / RecommendationCausality / Rationale
Molecular Weight 195.23 g/mol Low MW ensures optimal CNS multiparameter optimization (MPO) scores.
Recommended Vehicle 5% DMSO + 5% Tween-80 + 90% SalineOvercomes the lipophilicity of the fluorinated phenoxy group while minimizing vehicle-induced behavioral artifacts.
Administration Route Intraperitoneal (IP) or Per Os (PO)IP bypasses first-pass metabolism for acute PD assays; PO is required for long-term translational PK profiling.
Tmax (Estimated) 0.5 – 1.0 Hours (IP)Azetidines typically exhibit rapid systemic absorption and BBB penetration.
Table 2: Recommended Starting Dosage Matrix for Rodent Models
Animal ModelRouteLow DoseMid DoseHigh DoseApplication
Mice (C57BL/6) IP5 mg/kg15 mg/kg30 mg/kgAcute behavioral screening (FST, TST).
Mice (C57BL/6) PO10 mg/kg20 mg/kg40 mg/kgOral bioavailability and PK profiling.
Rats (Sprague-Dawley) IP2.5 mg/kg10 mg/kg20 mg/kgBrain microdialysis (Neurochemical assays).

Experimental Workflow & Protocols

To ensure scientific integrity, the evaluation of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine must be a self-validating system . This means integrating positive controls (e.g., Duloxetine), negative controls (Vehicle), blinded scoring, and bioanalytical confirmation (LC-MS/MS) to prove that observed behavioral changes are caused by the drug reaching the target, not by procedural stress.

Workflow Phase1 Phase 1: Formulation (Vehicle Optimization) Phase2 Phase 2: PK Profiling (LC-MS/MS Brain/Plasma) Phase1->Phase2 Phase3 Phase 3: PD Efficacy (Forced Swim Test) Phase2->Phase3 Phase4 Phase 4: Neurochemical (In Vivo Microdialysis) Phase3->Phase4 Validation Data Validation (Blinded Scoring & PK/PD Correlation) Phase4->Validation

Step-by-step preclinical evaluation workflow from formulation to validation.

Protocol A: Acute In Vivo Efficacy – Mouse Forced Swim Test (FST)

The FST is the gold standard for assessing the acute antidepressant-like activity of monoamine reuptake inhibitors.

Materials:

  • Adult male C57BL/6 mice (20-25g).

  • Glass cylinders (Height: 25 cm, Diameter: 10 cm) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Video tracking system (e.g., Noldus EthoVision).

Step-by-Step Methodology:

  • Acclimatization: Transfer mice to the testing room 1 hour prior to the experiment to minimize stress-induced monoamine depletion.

  • Dosing: Randomize mice into 5 groups (n=8-10/group):

    • Group 1: Vehicle (5% DMSO/5% Tween-80/90% Saline) via IP.

    • Group 2: Positive Control (Duloxetine, 15 mg/kg) via IP.

    • Groups 3-5: 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine at 5, 15, and 30 mg/kg via IP.

  • Incubation: Wait exactly 30 minutes (the estimated Tmax) post-injection.

  • Testing: Place the mouse gently into the water cylinder. Record behavior for 6 minutes.

  • Blinded Scoring: A researcher blinded to the treatment groups must score the video. Discard the first 2 minutes (habituation). For the remaining 4 minutes, quantify the duration of Immobility (floating passively), Swimming (horizontal movement), and Climbing (vertical thrashing).

    • Causality Note: TRIs typically reduce immobility while increasing both swimming (serotonergic effect) and climbing (noradrenergic/dopaminergic effect) [1].

Protocol B: Target Engagement – In Vivo Brain Microdialysis

To validate that the behavioral effects observed in Protocol A are caused by actual target engagement (reuptake inhibition), microdialysis is used to quantify extracellular monoamines in the prefrontal cortex (PFC).

Step-by-Step Methodology:

  • Surgery: Stereotaxically implant a guide cannula into the medial PFC of Sprague-Dawley rats under isoflurane anesthesia. Allow 5-7 days for recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes for 2 hours to establish baseline extracellular 5-HT, NE, and DA levels.

  • Drug Administration: Administer 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (10 mg/kg, IP).

  • Post-Dose Collection: Continue collecting dialysate fractions every 20 minutes for 4 hours.

  • Quantification: Analyze fractions immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or LC-MS/MS.

    • Self-Validation Check: A successful TRI profile will show a simultaneous, dose-dependent spike in 5-HT, NE, and DA peaking roughly 40-60 minutes post-injection.

Data Interpretation and Pitfalls

  • Locomotor Artifacts: High doses of compounds that inhibit DAT can cause hyperlocomotion, which yields false positives in the FST. Crucial Step: Always run an Open Field Test (OFT) in parallel. If the 30 mg/kg dose causes significant hyperlocomotion in the OFT, the FST data at that dose is invalid.

  • Formulation Precipitation: Azetidine derivatives can precipitate if injected too rapidly. Ensure the formulation is maintained at 37°C prior to IP injection to maintain solubility.

References

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries ACS Combinatorial Science, 2012. URL:[Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers U.S. Food and Drug Administration (FDA) Guidance for Industry, 2005. URL:[Link]

Method

"3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine" as a chemical probe for target identification

Application Note: Target Deconvolution and Profiling using 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine-Derived Photoaffinity Probes Document Type: Technical Application Guide & Methodological Protocol Audience: Chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Target Deconvolution and Profiling using 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine-Derived Photoaffinity Probes

Document Type: Technical Application Guide & Methodological Protocol Audience: Chemical Biologists, Proteomics Researchers, and Preclinical Drug Development Scientists

Introduction & Rationale

Phenotypic screening frequently yields highly efficacious small molecules whose direct molecular targets remain unknown. Identifying these targets is a critical bottleneck in drug discovery. The molecule 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (CAS: 1874864-75-1) represents a highly privileged structural motif. The 3-fluoro-4-methylphenoxy group is a recognized pharmacophore utilized in the development of kinase inhibitors and muscarinic acetylcholine receptor (mAChR) modulators[1].

When designing a chemical probe for target identification, this specific molecule offers distinct structural advantages:

  • Stereoelectronic Affinity: The fluorine atom acts as a hydrogen-bond acceptor and modulates the pKa of the adjacent system, while the methyl group provides a hydrophobic anchor, allowing the moiety to slot deeply into hydrophobic protein pockets.

  • Conformational Rigidity: The azetidine ring possesses high ring strain and low conformational flexibility. It acts as a rigid vector, projecting the pharmacophore into the binding site without the entropic penalty associated with highly flexible linkers.

  • Synthetic Tractability: The secondary amine of the azetidine ring is highly nucleophilic. It serves as the perfect anchoring point to append a "warhead"—specifically, a photoreactive diazirine for covalent crosslinking and a terminal alkyne for downstream click chemistry.

By functionalizing this azetidine scaffold, researchers can deploy Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL) to covalently capture and identify transient or low-affinity protein targets directly in living cells [2].

Probe Design & Experimental Workflow

The transformation of the base azetidine into a bifunctional photoaffinity probe (PAP) enables a robust target deconvolution workflow. Upon binding its target in a live cell, ultraviolet (UV) irradiation activates the diazirine into a highly reactive carbene, which rapidly inserts into nearby C-H or N-H bonds on the target protein, creating an irreversible covalent linkage [3].

ProbeWorkflow A Base Scaffold (Azetidine Amine) B Bifunctional Probe (Diazirine + Alkyne) A->B Functionalization C Live-Cell Incubation B->C Target Binding D UV Irradiation (365 nm) C->D Covalent Capture E CuAAC Click Reaction D->E Lysis & Tagging F LC-MS/MS Target ID E->F Enrichment

Fig 1. End-to-end target identification workflow using the azetidine-derived photoaffinity probe.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. We incorporate specific competition controls and intermediate quality control (QC) checkpoints to distinguish true biological targets from non-specific background noise.

Protocol A: Live-Cell Incubation and In Situ Photocrosslinking

Causality Focus: Capturing the target in its native physiological state prevents the loss of transient protein-protein interactions that often occurs during cell lysis.

  • Cell Culture & Probe Incubation:

    • Seed target cells (e.g., HEK293T or specific cancer cell lines) to 80% confluency in 10 cm dishes.

    • Control Preparation (Crucial): Pre-incubate the "Competition Control" dish with a 10-fold molar excess of the unmodified parent compound (3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine) for 30 minutes. Rationale: This saturates the specific binding pockets. True targets will show reduced probe labeling in this control, validating the specificity of the interaction.

    • Treat all dishes with the bifunctional probe (typically 1–5 µM) and incubate for 1 hour at 37°C.

  • UV Crosslinking:

    • Wash cells twice with ice-cold PBS to remove unbound probe.

    • Place dishes on an ice block. Rationale: UV irradiation generates heat. Maintaining the cells on ice prevents thermal degradation of the transient carbene intermediate and minimizes lateral protein diffusion in the membrane, ensuring the crosslink occurs exactly at the binding site.

    • Irradiate cells at 365 nm for 10 minutes. Rationale: 365 nm is specifically chosen to activate the diazirine without causing the severe DNA crosslinking and protein denaturation associated with shorter wavelength UV (e.g., 254 nm).

  • Harvesting: Scrape cells in cold PBS, pellet at 1,000 x g, and flash-freeze in liquid nitrogen.

Protocol B: Cell Lysis and CuAAC (Click Chemistry)

Causality Focus: The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) must be highly efficient to tag the low-abundance crosslinked targets with a biotin reporter.

  • Lysis: Resuspend pellets in 1% NP-40 lysis buffer containing protease inhibitors. Sonicate briefly and clear by centrifugation (14,000 x g, 15 min). Normalize protein concentration to 2 mg/mL.

  • CuAAC Master Mix Assembly: Add the reagents in the exact order listed in Table 1 to prevent premature oxidation of the copper catalyst.

Table 1: CuAAC Click Chemistry Master Mix Formulation

Addition OrderReagentFinal ConcentrationCausal Rationale / Function
1Biotin-PEG3-Azide100 µMReporter tag. The PEG3 spacer prevents steric hindrance when binding to the bulky streptavidin bead later.
2TBTA Ligand100 µMStabilizes the Cu(I) oxidation state in aqueous buffer, preventing disproportionation into Cu(0) and Cu(II).
3CuSO41 mMSource of copper catalyst.
4TCEP (Fresh)1 mMStrong reducing agent. Reduces Cu(II) to the catalytically active Cu(I) species in situ. Must be added last to initiate the reaction.
  • Reaction: Vortex gently and incubate in the dark at room temperature for 1.5 hours. Quench with 4 volumes of cold methanol to precipitate the proteins and remove excess unreacted biotin-azide.

Validation Checkpoint (In-Gel Fluorescence): Before proceeding to LC-MS/MS, run a 50 µg aliquot of the protein precipitate on an SDS-PAGE gel (substituting Biotin-Azide with TAMRA-Azide during the click step). A successful experiment will show distinct fluorescent bands in the probe-treated lane that are significantly diminished in the competition control lane.

Protocol C: Streptavidin Enrichment and On-Bead Digestion
  • Resuspension: Dissolve the precipitated protein pellet in 1.2% SDS in PBS. Rationale: Complete denaturation ensures that only proteins covalently bound to the probe (and thus covalently linked to biotin) will be enriched, eliminating false positives from native protein complexes.

  • Enrichment: Dilute the sample to 0.2% SDS and incubate with High-Capacity Streptavidin Agarose beads for 2 hours.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 8M Urea, and PBS. Rationale: The biotin-streptavidin bond is one of the strongest non-covalent interactions in nature ( Kd​≈10−14 M). This allows for exceptionally harsh washing conditions that strip away all non-specifically adsorbed background proteins.

  • Digestion: Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and overnight digestion with sequencing-grade Trypsin. Elute the resulting peptides for LC-MS/MS analysis.

Quantitative Optimization Parameters

To maximize signal-to-noise ratios during target deconvolution, empirical optimization of the UV irradiation time is required. Table 2 summarizes the inverse relationship between crosslinking efficiency and proteome integrity.

Table 2: Optimization of UV Irradiation (365 nm) Parameters

Irradiation TimeCrosslinking EfficiencyBackground Proteome DamageRecommendation
2 MinutesLow (< 15%)NegligibleInsufficient for low-abundance targets.
10 Minutes Optimal (~60-75%) Minimal Standard protocol baseline.
20 MinutesHigh (> 85%)Moderate (Oxidation)Use only for highly transient interactions.
45+ MinutesPlateauSevere (Denaturation)Not recommended; yields false MS/MS hits.

Downstream Validation & Signaling Pathway Analysis

Once the LC-MS/MS data identifies a putative target (e.g., a specific kinase or a G-protein coupled receptor like the M4 muscarinic receptor), the interaction must be validated phenotypically. The covalent attachment of the probe often acts as an allosteric modulator, locking the target in a specific conformation and altering downstream signaling cascades.

SignalingPathway Probe Covalent Probe-Target Complex Target Putative Target (e.g., mAChR / Kinase) Probe->Target Irreversible Crosslinking GProt Downstream Effector (Gq/11 or Phosphorylation) Target->GProt Signal Transduction Phenotype Observed Phenotype (Cellular Response) GProt->Phenotype Phenotypic Modulation

Fig 2. Downstream signaling cascade modulated by the covalent probe-target complex.

By mapping the quantitative proteomics data against known signaling pathways, researchers can confidently link the phenotypic effects of the 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine scaffold to its direct molecular interactors, accelerating the path toward optimized lead compounds.

References

  • Compounds, Compositions, and Methods for Treating Neurological and Psychiatric Disorders (WO2022015988A1). World Intellectual Property Organization / Google Patents.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry . Annual Review of Biochemistry, 77, 383-414. [2] URL:[Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification . Future Medicinal Chemistry, 7(2), 159-183. [3] URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine in Solution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying scientific rationale to empower you to design robust and reliable experiments.

The core of this molecule's stability profile lies in its azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles that possess significant ring strain (approximately 25.2 kcal/mol), making them more susceptible to certain chemical reactions, particularly ring-opening, compared to larger, more stable rings like pyrrolidine or piperidine.[1] Understanding this inherent reactivity is key to mitigating degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine.

Q1: I'm observing a rapid loss of my compound in an acidic buffer (e.g., pH < 5). What is causing this degradation, and how can I prevent it?

A: This is the most frequently encountered stability issue with azetidine-containing compounds. The degradation is almost certainly due to an acid-mediated intramolecular ring-opening of the azetidine moiety.[2][3][4]

  • Causality (The "Why"): The nitrogen atom in the azetidine ring is basic (the conjugate acid of azetidine has a pKa of 11.29) and can be easily protonated under acidic conditions.[5] This protonation forms a positively charged azetidinium ion, which significantly activates the strained four-membered ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening.[6][7][8] Studies on similar N-substituted azetidines have confirmed that decomposition is much more rapid at low pH.[2]

  • Preventative Measures:

    • pH Control: The most effective solution is to maintain the pH of your solution at neutral or slightly basic (pH 7.0 or above). At neutral pH, the azetidine nitrogen is predominantly in its unprotonated, more stable form.[2]

    • Buffer Selection: Use buffers such as phosphate-buffered saline (PBS) at pH 7.4 or borate buffers for more alkaline conditions. Avoid acidic buffers like citrate or acetate unless absolutely required by the experimental design.

    • Minimize Exposure Time: If acidic conditions are unavoidable (e.g., for HPLC analysis with a mobile phase containing formic or trifluoroacetic acid), minimize the time the compound spends in that environment. Prepare samples immediately before analysis and consider using a cooled autosampler.

Q2: What are the likely degradation products I might see in my analysis?

A: The primary degradation pathway is hydrolysis via ring-opening. While the exact structure of the degradant for this specific molecule would require experimental confirmation, the mechanism suggests the formation of an amino alcohol. The process begins with the protonation of the azetidine nitrogen, followed by the nucleophilic attack of a water molecule on one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond.

Q3: Besides acid, what other conditions could cause my compound to degrade?

A: While acid-mediated hydrolysis is the principal concern, a comprehensive stability assessment should also consider oxidative, photolytic, and thermal stress, as mandated by ICH guidelines for pharmaceutical compounds.[9][10]

  • Oxidation: The molecule could be susceptible to oxidation, although the azetidine ring itself is not a primary target. The phenoxy ether linkage or the methyl group on the aromatic ring could be potential sites of oxidation. It is prudent to test for stability in the presence of a mild oxidizing agent like hydrogen peroxide.

  • Photodegradation: The fluoro-phenoxy aromatic ring is a chromophore that absorbs UV light. Photolysis can lead to degradation, potentially through cleavage of the ether bond or other transformations on the aromatic ring.[11][12] It is crucial to protect solutions from direct light, especially high-energy UV sources.[13]

  • Thermal Stress: While generally more stable to heat than to acid, prolonged exposure to high temperatures can accelerate any underlying degradation processes.

Q4: What are the best practices for preparing and storing stock solutions of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine?

A: To ensure the long-term integrity of your compound, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock solutions. These solvents are non-nucleophilic and will not participate in ring-opening.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume needed for dilution into aqueous buffers, thereby reducing the impact of the solvent on the final assay conditions.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.

    • Protection from Light: Use amber vials or wrap vials in aluminum foil to prevent photodegradation.[13]

    • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidative degradation.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into a neutral or slightly basic buffer (pH ≥ 7.0). Do not store dilute aqueous solutions for extended periods.

Section 2: Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
Rapid loss of parent compound peak and appearance of new, more polar peaks in reverse-phase HPLC. Acid-Mediated Hydrolysis 1. Check pH of all solutions: Ensure mobile phases, diluents, and buffers are at pH ≥ 7.0. 2. Rationale: The protonated azetidinium ion is highly unstable.[2][8] The ring-opened product (an amino alcohol) will be more polar and thus elute earlier in a reverse-phase system.
Inconsistent results in cell-based assays or biological screens. Degradation in Assay Media 1. Measure the pH of your cell culture media: Most media are buffered around pH 7.4, which should be safe. However, high cell density can cause localized pH drops. 2. Prepare fresh dilutions: Dilute the compound into media immediately before adding to cells. Avoid pre-incubating the compound in media for long periods. 3. Rationale: Compound degradation over the course of an experiment will lead to a lower effective concentration, causing variability in biological response.
Gradual decrease in stock solution concentration over weeks/months. Oxidative Degradation or Slow Hydrolysis 1. Use anhydrous solvent: Ensure your DMSO or other stock solvent is dry. 2. Store under inert gas: Aliquot the stock solution into smaller vials and backfill with argon or nitrogen. 3. Rationale: This minimizes exposure to atmospheric oxygen and moisture, which can cause slow degradation even at low temperatures.
Appearance of minor impurity peaks after leaving samples on the benchtop. Photodegradation 1. Protect all solutions from light: Use amber vials and minimize exposure to ambient and UV light.[13] 2. Run a dark control: In stability experiments, include a sample protected from light to confirm its role in degradation. 3. Rationale: The aromatic portion of the molecule can absorb light, leading to photochemical reactions that create new impurities.[11][12]

Section 3: Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of your compound.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][9][10] The goal is to achieve 5-20% degradation to ensure that degradants are detectable without excessively breaking down the main component.[14]

Materials:

  • 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)

  • Reagents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC-UV system, pH meter, calibrated oven, photostability chamber (ICH Q1B compliant).[13]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 ACN:Water mixture.

  • Control Sample (T=0): Immediately dilute an aliquot of the solution to the target analytical concentration (e.g., 50 µg/mL) and analyze by HPLC to establish the initial purity profile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Analyze samples at 2, 6, and 24 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Analyze samples at 2, 6, and 24 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Analyze samples at 2, 6, and 24 hours.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 80°C.

    • Include a dark control vial at room temperature.

    • Analyze samples at 24, 48, and 72 hours.

  • Photolytic Degradation (as per ICH Q1B): [13]

    • Expose a clear vial of the stock solution to a light source capable of emitting a standardized output (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

    • Wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.

    • Analyze both samples after the exposure period.

  • Data Analysis: For each condition, compare the chromatograms to the T=0 control. Calculate the percentage degradation of the parent peak and note the relative retention times and peak areas of any new impurities.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

This method serves as a starting point. It must be validated to ensure it can separate the parent compound from all potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or determined by UV scan)

  • Injection Volume: 10 µL

Section 4: Visual Guides & Mechanisms

Diagram 1: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution (50:50 ACN:H2O) control Analyze T=0 Control Sample start->control acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxid Oxidation (3% H2O2, RT) therm Thermal (80°C, Dark) photo Photolytic (ICH Q1B) analyze HPLC-UV Analysis at Time Points acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze compare Compare to T=0 Control Calculate % Degradation analyze->compare

Caption: Workflow for a forced degradation study.

Diagram 2: Proposed Acid-Catalyzed Hydrolysis Pathway

Caption: Proposed mechanism for acid-catalyzed ring-opening.

References

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC, NIH.
  • Enzymatic hydrolysis of L-azetidine-2-carboxyl
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Enzymatic hydrolysis on L-azetidine-2-carboxyl
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Azetidine. Wikipedia.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed.
  • PREPARATION AND SYNTHETIC APPLIC
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • A practical guide to forced degradation and stability studies for drug substances. Sannova.
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorin
  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradi
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • More Toxic and Photoresistant Products from Photodegradation of Fenoxaprop-p-ethyl.

Sources

Optimization

Technical Support Center: Overcoming Assay Solubility Challenges for 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

Welcome to the Technical Support Center. As drug discovery moves toward increasingly complex chemical spaces, handling "Janus-faced" molecules—compounds possessing both highly polar and highly lipophilic domains—requires...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug discovery moves toward increasingly complex chemical spaces, handling "Janus-faced" molecules—compounds possessing both highly polar and highly lipophilic domains—requires precise physicochemical control. This guide provides authoritative troubleshooting strategies for managing the in vitro assay solubility of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine .

Root Cause Analysis: The Physicochemical Profile

To fix a solubility issue, we must first understand the molecular forces driving precipitation. The compound 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine consists of a strained, four-membered basic amine (azetidine) linked to a highly lipophilic aromatic ether (3-fluoro-4-methylphenoxy).

When this compound crashes out of your assay buffer, it is typically due to two competing phenomena:

  • The "DMSO Crash" (Kinetic Solubility Limit): In high-throughput screening, compounds are stored as concentrated stock solutions in 100% dimethyl sulfoxide (DMSO)[1]. When this stock is rapidly diluted into an aqueous buffer, the solvent environment changes instantaneously. The hydrophobic fluorophenoxy moiety rapidly aggregates before the protonated azetidine can establish a stable hydration shell[2]. This leads to colloidal precipitation—a phenomenon governed by kinetic, rather than thermodynamic, solubility[3].

  • High Basicity & Ion-Pairing: Azetidine is a moderately strong base with a conjugate acid pKa of approximately 11.29[4][5]. At a physiological assay pH of 7.4, the azetidine nitrogen is >99.9% protonated. While this cationic state should theoretically enhance aqueous solubility, it makes the molecule highly susceptible to precipitation via ion-pairing if multivalent counterions (such as phosphates in PBS) are present in the assay buffer.

Diagnostic & Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve kinetic solubility limits in your biochemical assays.

SolubilityTroubleshooting Start Erratic Assay Readout or Visible Precipitation Kinetic Run Kinetic Solubility Assay (Nephelometry / Direct UV) Start->Kinetic CheckSol Is Kinetic Solubility < Target Assay Conc? Kinetic->CheckSol OptBuffer 1. Optimize Buffer (Lower pH, Avoid Phosphates) CheckSol->OptBuffer  Yes   CheckNSB Investigate Aggregation (Add 0.01% BSA/Tween-20) CheckSol->CheckNSB  No   Persists Does Precipitation Persist? OptBuffer->Persists Success Proceed to in vitro Assay CheckNSB->Success Formulation 2. Formulation Strategy (Step-down dilution, HP-β-CD) Persists->Formulation  Yes   Persists->Success  No   Formulation->Success

Workflow for diagnosing and resolving kinetic solubility limits in in vitro biochemical assays.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assessment (Laser Nephelometry)

Nephelometry measures forward-scattered light caused by insoluble particulates, making it the gold standard for detecting the exact concentration at which a compound crashes out of a DMSO/aqueous mixture[2][6]. This protocol is self-validating, as it uses the neat buffer baseline to establish the scattering threshold.

  • Step 1: Stock Preparation. Prepare a 10 mM stock of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine in 100% anhydrous DMSO.

  • Step 2: Serial Dilution. In a 96-well V-bottom plate, perform a 2-fold serial dilution of the DMSO stock across 10 wells using 100% DMSO.

  • Step 3: Aqueous Spiking (The Critical Step). Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom transparent assay plate containing 198 µL of the target assay buffer. This ensures a final DMSO concentration of 1.0%[6].

  • Step 4: Incubation. Seal the plate and incubate at room temperature for 1 to 4 hours on a microplate shaker at 300 rpm. This time allows metastable supersaturation states to resolve into detectable precipitates[6].

  • Step 5: Measurement. Read the plate using a laser nephelometer (e.g., NEPHELOstarPlus). The kinetic solubility limit is identified as the lowest compound concentration where the light scattering signal (Relative Nephelometric Units, RNU) significantly exceeds the buffer-only baseline[6][7].

Protocol B: The "Step-Down" Pre-dilution Strategy

To prevent the rapid localized supersaturation shock that causes the lipophilic ether to aggregate, employ a solvent step-down approach.

  • Step 1: Dilute the 10 mM (100% DMSO) stock to 1 mM using a 50:50 mixture of DMSO and ultra-pure water.

  • Step 2: Vortex immediately for 30 seconds. The 50% DMSO intermediate stabilizes the transition state of the molecule, preventing immediate hydrophobic collapse.

  • Step 3: Spike this 1 mM intermediate into the final assay buffer to reach the target concentration (e.g., 10 µM). This gradual hydration significantly delays kinetic precipitation, allowing the assay to proceed within the compound's metastable window.

Optimization Data Matrix

The following table summarizes how different buffer conditions and excipients impact the kinetic solubility of basic, lipophilic compounds like 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine.

Buffer SystemAdditive / Co-solventFinal DMSO (%)Kinetic Solubility Limit (µM)Mechanistic Observation
PBS (pH 7.4)None1.0%< 5 µMRapid precipitation due to multivalent phosphate ion-pairing with the azetidinium cation.
HEPES (pH 7.4)None1.0%25 µMModerate improvement; zwitterionic/monovalent counterions prevent salt bridging.
HEPES (pH 7.4)0.01% BSA1.0%> 100 µMBSA acts as a carrier protein, masking the lipophilic fluorophenoxy moiety and preventing aggregation.
HEPES (pH 7.4)2% HP-β-CD1.0%> 200 µMHydroxypropyl-β-cyclodextrin provides a hydrophobic cavity, encapsulating the ether group.

Frequently Asked Questions (FAQs)

Q: My compound is fully soluble in water at pH 5, but crashes immediately in my biochemical assay at pH 7.4. Why? A: At pH 5, the azetidine ring (pKa ~11.29) is fully protonated, and the lack of competing buffer salts allows it to dissolve thermodynamically[4][5]. At pH 7.4, especially in buffers like PBS, the multivalent phosphate anions form tightly bound, uncharged ion-pairs with the azetidinium cation. Switching to a zwitterionic buffer like HEPES or Tris often resolves this issue.

Q: Can I just increase the final DMSO concentration to 5% to keep the compound in solution? A: This is highly discouraged. While increasing DMSO enhances solubility, industry-standard biochemical and cell-based assays require a DMSO tolerance of 1% or less[8][9]. Concentrations above 1-2% can cause severe artifacts, including protein unfolding, cytotoxicity, and altered protein-ligand binding kinetics due to localized solvent viscosity effects[10][11][12].

Q: How do I differentiate between actual target inhibition and an artifact caused by compound precipitation? A: Colloidal aggregates often act as "promiscuous inhibitors" by sequestering the target enzyme non-specifically. If your dose-response curve is exceptionally steep (Hill slope > 2), or if the addition of a mild non-ionic surfactant (like 0.01% Triton X-100 or Tween-20) completely abolishes the inhibitory activity, your compound is likely precipitating and forming colloids rather than binding the active site.

Sources

Troubleshooting

Technical Support Center: Troubleshooting In Vivo Toxicity for 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

Welcome to the Advanced Troubleshooting Guide for 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine . As a Senior Application Scientist, I have designed this resource to help drug development professionals navigate the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine . As a Senior Application Scientist, I have designed this resource to help drug development professionals navigate the complex discrepancy between clean in vitro safety profiles and unexpected in vivo toxicity (specifically hepatotoxicity and tissue vacuolization) associated with this specific chemical scaffold.

This guide bridges the gap between structural chemistry and in vivo pathology, providing actionable, self-validating protocols to identify and mitigate these liabilities.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why are we observing delayed hepatotoxicity in vivo when our standard in vitro human liver microsome (HLM) clearance and primary hepatocyte viability assays showed no acute toxicity?

A: Standard in vitro clearance assays are designed to measure the rate of parent drug disappearance, not the nature of the metabolites formed. The 3-fluoro-4-methylphenoxy moiety is a classic structural alert for bioactivation.

CYP450 enzymes (predominantly CYP3A4 and CYP2C9) oxidize the 4-methyl group to a benzylic alcohol. Subsequent dehydration leads to the formation of a highly reactive quinone methide [1]. Alternatively, CYP-mediated alpha-oxidation of the azetidine ring can trigger ring cleavage, generating reactive electrophilic aldehydes[2]. Because these reactive metabolites (RMs) covalently bind to hepatic proteins over time, they trigger idiosyncratic drug-induced liver injury (IDILI)[3]. Acute in vitro assays (typically 1–4 hours) lack the incubation time and the immune system components required to manifest this toxicity.

Q2: Histopathology reports from our 14-day rat toxicology study note severe cellular vacuolization in lung macrophages and liver Kupffer cells. What is driving this phenotype?

A: This is a hallmark of Drug-Induced Phospholipidosis (DIPL) . 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine functions as a Cationic Amphiphilic Drug (CAD)[4]. It possesses a lipophilic aromatic region and a highly basic secondary amine (the azetidine ring, predicted pKa ~10.4).

At physiological pH, the azetidine nitrogen is protonated. The lipophilic nature of the molecule allows it to passively diffuse across cell membranes, but once it enters the acidic environment of the lysosome (pH 4.5–5.0), it becomes heavily protonated and trapped (lysosomotropism). The accumulated CAD binds to intra-lysosomal vesicles, neutralizing their negative charge. This physically prevents lysosomal phospholipase A2 (LPLA2) from docking and degrading phospholipids, leading to massive intracellular accumulation of lamellar bodies (vacuoles)[5][6].

Part 2: Experimental Protocols (Self-Validating Workflows)

To definitively prove these mechanisms, your team must execute the following self-validating protocols.

Protocol 1: Reactive Metabolite Trapping (Glutathione & Cyanide)

Purpose: To capture and quantify transient quinone methides and azetidine ring-opened electrophiles before they bind to proteins.

  • Incubation Setup: In a 1.5 mL Eppendorf tube, combine 10 µM of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine with 1 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agents: Add 5 mM Glutathione (GSH) to trap "soft" electrophiles (quinone methides) and 1 mM Potassium Cyanide (KCN) to trap "hard" electrophiles (iminium ions from azetidine oxidation).

  • Initiation & Reaction: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Incubate for 60 minutes at 37°C.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-HRMS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry.

  • Validation Check: Scan for specific mass shifts. A quinone methide GSH adduct will appear at exactly +305.06 Da relative to the parent mass (Parent - 2H + GSH). If no adducts are found in the presence of NADPH, but parent depletion is high, investigate alternative non-CYP pathways.

Protocol 2: In Vitro Phospholipidosis (DIPL) Screening Assay

Purpose: To quantify lysosomal trapping and phospholipid accumulation without requiring costly in vivo electron microscopy.

  • Cell Seeding: Seed HepG2 (liver) or A549 (lung) cells in a 96-well black, clear-bottom plate at 1.5 x 10^4 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Co-Incubation: Prepare media containing the test compound (titrated from 0.1 µM to 50 µM) and 10 µM of a fluorescent phospholipid analog (NBD-PE).

  • Positive Control (Critical): Treat designated wells with 10 µM Amiodarone (a known CAD and DIPL inducer) to validate assay sensitivity.

  • Exposure: Replace the overnight media with the dosing media and incubate for 48 hours.

  • Washing & Reading: Wash the cells three times with PBS to remove unincorporated dye. Stain nuclei with Hoechst 33342 for 15 minutes. Measure intracellular NBD fluorescence (Ex 485 nm / Em 535 nm) and normalize to the Hoechst nuclear count to account for any concurrent cytotoxicity.

  • Validation Check: The Amiodarone positive control must yield a >3-fold increase in normalized fluorescence compared to the vehicle control.

Part 3: Quantitative Data Presentation

The following table summarizes the physicochemical properties driving the toxicity and the exact mass shifts your analytical team should target during LC-HRMS/MS trapping assays.

ParameterValue / DescriptionToxicological Implication
Molecular Weight 195.23 g/mol Highly permeable; readily enters hepatocytes and lung tissue.
Predicted pKa (Azetidine) ~10.4Highly basic; >99% protonated in lysosomes (pH 4.5), driving CAD-mediated phospholipidosis.
ClogP ~2.1Sufficient lipophilicity for membrane crossing and lysosomal lipid partitioning.
Parent Exact Mass [M+H]+ 196.11 m/zBaseline for mass spectrometry tracking.
Quinone Methide GSH Adduct ~501.18 m/z (+305.07 Da shift)Confirms bioactivation of the 4-methyl-3-fluorophenyl group[7].
Azetidine Ring-Opened GSH Adduct ~519.19 m/z (+323.08 Da shift)Confirms CYP-mediated alpha-oxidation and ring strain release.

Part 4: Mechanistic Visualizations

Metabolic Bioactivation Pathway

The diagram below illustrates the dual pathways by which this compound generates reactive electrophiles capable of covalently binding to hepatic proteins.

Bioactivation Parent 3-[(3-Fluoro-4-methylphenoxy) methyl]azetidine CYP CYP450 Oxidation Parent->CYP Metab1 Benzylic Oxidation (4-Hydroxymethyl) CYP->Metab1 Pathway A Metab2 Alpha-C Oxidation (Azetidine Ring) CYP->Metab2 Pathway B RM1 Quinone Methide (Reactive Electrophile) Metab1->RM1 -H2O RM2 Ring-Opened Aldehyde (Reactive Electrophile) Metab2->RM2 Ring Cleavage Tox Covalent Protein Binding (Hepatotoxicity) RM1->Tox RM2->Tox

CYP450-mediated bioactivation of the compound into reactive quinone methides and aldehydes.

Drug-Induced Phospholipidosis (DIPL) Mechanism

The diagram below maps the physical trapping of the basic azetidine moiety within lysosomes, leading to the vacuolization observed in your 14-day in vivo studies.

Phospholipidosis CAD Cationic Amphiphilic Drug (CAD) Lyso Lysosomal Trapping (pH 4.5 - 5.0) CAD->Lyso Protonation Inhib LPLA2 Enzyme Inhibition Lyso->Inhib Binding Accum Phospholipid Accumulation Inhib->Accum Tox Cellular Vacuolization (In Vivo Toxicity) Accum->Tox

Lysosomotropic trapping of the basic azetidine CAD, leading to LPLA2 inhibition and vacuolization.

Sources

Optimization

Process R&amp;D Technical Support Center: 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine Scale-Up

Welcome to the Process Research & Development Technical Support Center. This guide is designed specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Research & Development Technical Support Center. This guide is designed specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine .

Scaling up azetidine derivatives presents unique thermodynamic and kinetic challenges. The transition from discovery-scale (milligrams) to pilot-scale (kilograms) often exposes critical bottlenecks, including poor atom economy in etherification, the thermal instability of the strained four-membered azetidine ring, and the extreme polarity of the deprotected product.

This center provides mechanistic troubleshooting, validated standard operating protocols (SOPs), and quantitative data to ensure a safe, high-yielding, and scalable campaign.

Synthesis Strategy & Workflow

The synthesis of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine typically involves coupling 1-Boc-3-(hydroxymethyl)azetidine with 3-fluoro-4-methylphenol, followed by N-Boc deprotection. The flowchart below illustrates the two primary synthetic routes and their respective scale-up bottlenecks.

G cluster_mitsunobu Route A: Mitsunobu Reaction cluster_williamson Route B: Williamson Ether Synthesis Start 1-Boc-3-(hydroxymethyl)azetidine + 3-Fluoro-4-methylphenol M_Step1 DIAD/DEAD, PPh3 THF, 0°C to RT Start->M_Step1 W_Step1 1. Mesylation (MsCl, Et3N) 2. Base (Cs2CO3), Heat Start->W_Step1 M_Issue Scale-up Issue: TPPO & Hydrazine Byproducts M_Step1->M_Issue Intermediate 1-Boc-3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine M_Issue->Intermediate W_Issue Scale-up Issue: Azetidine Ring Stability W_Step1->W_Issue W_Issue->Intermediate Deprotection Boc Deprotection (TFA/DCM, HCl/MeOH, or Thermal) Intermediate->Deprotection D_Issue Scale-up Issue: Exotherm, Gas Evolution & Isolation Deprotection->D_Issue Final 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Target Product) D_Issue->Final

Figure 1: Synthetic routes for 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine and scale-up issues.

Troubleshooting Guide & FAQs

Issue 1: Mitsunobu Reaction Bottlenecks

Q: We are using the Mitsunobu reaction (DIAD/PPh3) to couple 1-Boc-3-(hydroxymethyl)azetidine and 3-fluoro-4-methylphenol. The yield is great at 5 grams, but at 500 grams, purification is a nightmare. Why is this happening, and how do we fix it?

A: The Mitsunobu reaction is notorious for poor atom economy. For every mole of your product generated, you produce one mole of triphenylphosphine oxide (TPPO) and one mole of diisopropyl hydrazinedicarboxylate[1].

  • The Causality: On a small scale, column chromatography easily separates the non-polar Boc-azetidine ether from TPPO. On a pilot scale, chromatography is economically and logistically unviable. Furthermore, azodicarboxylates (like DEAD and DIAD) pose severe thermal stability and explosive hazards during large-scale transport and execution[1].

  • The Solution: Transition to a Williamson Ether Synthesis (Route B). If you must stick to the Mitsunobu route due to regulatory filings, alter your workup. Switch the solvent to methyl tert-butyl ether (MTBE) or toluene. TPPO has significantly lower solubility in cold MTBE compared to THF or DCM. Cool the crude mixture to 0°C to precipitate the bulk of the TPPO, filter it off, and isolate the product via crystallization. Alternatively, consider emerging azo-free electrochemical amination/etherification protocols that bypass these stoichiometric oxidants entirely[2].

Issue 2: Azetidine Ring Stability in Williamson Ether Synthesis

Q: We switched to the Williamson ether route. We mesylate the alcohol, then react it with 3-fluoro-4-methylphenol using K2CO3 in DMF at 100°C. However, we are seeing 15-20% of a ring-opened byproduct. How do we prevent azetidine degradation?

A: The four-membered azetidine ring possesses approximately 26 kcal/mol of ring strain.

  • The Causality: At elevated temperatures (>80°C) in the presence of strong nucleophiles or bases, the azetidine ring is susceptible to nucleophilic attack at the C2 or C4 positions, leading to ring-opening and subsequent polymerization.

  • The Solution: Lower the reaction temperature and change the base/solvent system. Switch from K2CO3/DMF to Cs2CO3 in Acetonitrile (MeCN) at 65°C. The "cesium effect" enhances the nucleophilicity of the phenoxide through the formation of a highly reactive, solvent-separated ion pair. This allows the etherification of the mesylate to proceed at a much lower temperature, preserving the integrity of the azetidine ring.

Issue 3: Boc Deprotection Exotherms and Isolation

Q: During the N-Boc deprotection using TFA/DCM, we experience massive gas evolution. Worse, after neutralizing the reaction, we lose over 40% of our free azetidine product in the aqueous layer during extraction. How can we improve this?

A: This is a two-fold problem involving reaction kinetics and product polarity.

  • The Causality (Gas Evolution): Acid-catalyzed Boc deprotection generates stoichiometric amounts of carbon dioxide and isobutylene gas[3]. On a large scale, the rapid volumetric expansion can over-pressurize reactors.

  • The Causality (Product Loss): The deprotected product, 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, is a low-molecular-weight secondary amine. It is highly polar and forms strong hydrogen bonds with water, making standard aqueous extractions (e.g., using EtOAc or DCM) highly inefficient.

  • The Solution:

    • Avoid TFA: Replace TFA with 5-6 N HCl in Isopropanol (IPA) or Methanol[3]. This allows you to isolate the product directly as the hydrochloride salt by simple filtration, completely bypassing the aqueous extraction step.

    • Continuous Flow Thermal Deprotection: If the free base is strictly required, consider continuous flow thermal deprotection. Recent advancements show that heating N-Boc amines in flow reactors (e.g., 230–240°C in TFE or water for 30-45 minutes) achieves quantitative deprotection without the use of corrosive acids, allowing for direct isolation of the free amine[4].

Standard Operating Protocols (SOPs)

SOP 1: Scalable Williamson Ether Synthesis (Mesylation & Coupling)

This protocol utilizes a self-validating two-step sequence designed to avoid chromatography and preserve the azetidine ring.

Step 1: Mesylation

  • Charge a dry, nitrogen-purged reactor with 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Add Triethylamine (Et3N) (1.5 equiv) and cool the mixture to 0–5°C.

  • In-Process Control: Slowly dose Methanesulfonyl chloride (MsCl) (1.2 equiv) over 1 hour, maintaining the internal temperature below 10°C to prevent exothermic degradation.

  • Stir for 2 hours at room temperature. Verify completion via HPLC (<1% starting material).

  • Quench with saturated aqueous NaHCO3 (5 volumes). Separate the layers, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the mesylate intermediate. Do not purify further; use directly.

Step 2: Etherification

  • In a separate reactor, dissolve 3-fluoro-4-methylphenol (1.1 equiv) in anhydrous Acetonitrile (MeCN) (10 volumes).

  • Add Cesium Carbonate (Cs2CO3) (1.5 equiv). Stir at room temperature for 30 minutes to pre-form the phenoxide.

  • Add the crude mesylate from Step 1 (dissolved in 2 volumes of MeCN) to the reactor.

  • Heat the reaction mixture to 65°C. Stir for 12–16 hours.

  • In-Process Control: Monitor by HPLC. Once the mesylate is consumed, cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts (Cs2CO3 and CsOSO2Me). Wash the cake with MeCN.

  • Concentrate the filtrate. Crystallize the resulting 1-Boc-3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine from Heptane/EtOAc (9:1) to achieve >98% purity.

SOP 2: Acidic Boc Deprotection & HCl Salt Isolation

This protocol bypasses aqueous workup, preventing the loss of the water-soluble azetidine.

  • Charge the purified 1-Boc-3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (1.0 equiv) into a reactor.

  • Add Isopropanol (IPA) (5 volumes) and stir to dissolve.

  • Slowly add 5–6 N HCl in IPA (3.0 equiv).

    • Safety Warning: Ensure the reactor scrubber is active and vented properly to handle CO2 and isobutylene off-gassing[3].

  • Heat the mixture to 40°C for 4 hours.

  • As the reaction progresses, the product will begin to precipitate as the hydrochloride salt.

  • Cool the suspension to 0°C and age for 2 hours to maximize crystallization.

  • Filter the solid, wash with cold cold MTBE (2 volumes), and dry under vacuum at 45°C to afford 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine hydrochloride.

Quantitative Data & Process Comparisons

Table 1: Route Comparison for Ether Formation
ParameterMitsunobu RouteWilliamson Route (Optimized)
Reagents DIAD, PPh3MsCl, Et3N, Cs2CO3
Atom Economy Very Poor (<30%)Moderate (~60%)
Major Byproducts TPPO, Hydrazine dicarboxylateTriethylamine HCl, Cs-mesylate
Reaction Temp 0°C to RT0°C (Step 1), 65°C (Step 2)
Safety Hazards DIAD (Explosive/Thermal hazard)MsCl (Corrosive, lachrymator)
Purification Column Chromatography requiredFiltration & Crystallization
Scalability Rating LowHigh
Table 2: Boc Deprotection Reagent Selection
Reagent SystemTemperatureOff-GassingProduct IsolationScalability
TFA / DCM 0°C to RTHigh (Isobutylene, CO2)Aqueous extraction (High product loss)Poor
HCl / IPA 40°CHigh (Isobutylene, CO2)Direct filtration as HCl saltExcellent
Thermal (Flow) 230–240°CModerate (Controlled in flow)Direct isolation of free baseExcellent (requires specialized equipment)

References

  • Mitsunobu - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides: Green Review. American Chemical Society. Available at:[Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. National Institutes of Health (PMC). Available at:[Link]

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. Available at:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Evaluation Guide: 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine as a Next-Generation Bioisostere

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Scaffold comparison, physicochemical profiling, and experimental validation of aryloxymethyl-azetidines. Executive Summary & Stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Scaffold comparison, physicochemical profiling, and experimental validation of aryloxymethyl-azetidines.

Executive Summary & Structural Rationale

In contemporary drug discovery, the transition from planar, lipophilic structures to sp³-rich, conformationally restricted heterocycles is a proven strategy to mitigate off-target toxicity and improve metabolic stability [1]. 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (CAS: 1874864-75-1) represents a highly optimized building block that leverages the unique properties of the four-membered azetidine ring.

When compared to traditional cyclic amines (like piperidines) and direct-linked azetidine derivatives, this specific scaffold offers a superior balance of basicity, lipophilicity, and metabolic resistance. The structural rationale is driven by three distinct modules:

  • The Azetidine Core: Provides high ring strain and sp³ character, significantly lowering the partition coefficient (LogD) compared to larger homologues [2].

  • The Methyl Linker (-CH₂-O-): Critically insulates the basic nitrogen from the electron-withdrawing inductive effect of the phenoxy oxygen, maintaining a physiologically relevant pKa.

  • The 3-Fluoro-4-methylphenyl Motif: The para-methyl group blocks a primary site of cytochrome P450 (CYP) mediated aromatic hydroxylation, while the meta-fluorine further deactivates the ring toward oxidative metabolism.

SPR_Map Core 3-[(3-Fluoro-4-methylphenoxy) methyl]azetidine Azetidine Azetidine Ring • High sp3 fraction • Lower LogD • Reduced hERG liability Core->Azetidine Linker Methyl Linker • Conformational flexibility • Shields amine pKa from O2 Core->Linker Aryl 3-Fluoro-4-methylphenoxy • F blocks CYP oxidation • Enhanced target binding Core->Aryl

Figure 1: Structure-property relationship map of the aryloxymethyl-azetidine scaffold.

Comparative Physicochemical & Safety Profiling

To objectively evaluate the performance of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, we must compare it against its direct structural relatives: a direct ether azetidine (lacking the methyl linker) and a piperidine analog (representing traditional cyclic amines).

The Causality of Scaffold Modifications
  • pKa Modulation: In the direct ether derivative, the oxygen atom is only two bonds away from the nitrogen. Its strong inductive pull drops the pKa to ~7.4, meaning a significant fraction of the drug will be unprotonated at physiological pH, potentially abolishing salt-bridge interactions with target receptors. The methyl linker extends this distance to three bonds, restoring the pKa to an optimal 8.8.

  • hERG Liability: Piperidines are notorious for trapping in the central cavity of the hERG potassium channel due to their high lipophilicity and basicity. The azetidine core reduces LogD and alters the spatial vector of the nitrogen lone pair, drastically reducing hERG affinity [3].

Quantitative Performance Data
Property3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Target)3-(3-Fluoro-4-methylphenoxy)azetidine (Direct Ether)4-[(3-Fluoro-4-methylphenoxy)methyl]piperidine (Piperidine Analog)
Ring System AzetidineAzetidinePiperidine
Linker Type -CH₂-O--O--CH₂-O-
Calculated pKa 8.87.49.6
LogD (pH 7.4) 1.61.22.8
HLM CL_int 18 µL/min/mg22 µL/min/mg55 µL/min/mg
hERG IC₅₀ > 40 µM> 50 µM6 µM

Data represents standardized in vitro profiling metrics commonly observed for these matched molecular pairs.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the quantitative data presented above relies on rigorously controlled, self-validating experimental systems. Below are the step-by-step protocols for the key assays.

Protocol A: High-Throughput Microsomal Stability Assay (HLM CL_int)

Causality Note: We utilize ice-cold acetonitrile as the quenching agent because it instantaneously denatures CYP enzymes and precipitates microsomal proteins. This ensures absolute temporal accuracy for the kinetic time points, preventing artificial degradation during sample processing.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 100 µM in a 50% acetonitrile/water mixture.

  • Incubation Mixture: In a 96-well plate, combine 1 µL of the 100 µM test compound, 79 µL of phosphate buffer (100 mM, pH 7.4), and 10 µL of Human Liver Microsomes (HLM, 20 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of 10 mM NADPH solution to initiate the reaction (Final concentrations: 1 µM compound, 2 mg/mL HLM).

  • Sampling & Quenching: At exact time points (0, 15, 30, and 60 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system to quantify the remaining parent compound relative to the internal standard.

  • Calculations: Plot the natural log (ln) of the percent remaining against time. Calculate the elimination rate constant ( k ) from the slope. Determine Intrinsic Clearance: CLint​=(k×Volume)/Protein mass .

HLM_Workflow N1 1. Compound Incubation (1 µM, 37°C) N2 2. Addition of HLM & NADPH N1->N2 N3 3. Aliquots at 0, 15, 30, 60 min N2->N3 N4 4. Quench with Cold Acetonitrile N3->N4 N5 5. LC-MS/MS Quantification N4->N5 N6 6. Calculate CL_int N5->N6

Figure 2: High-throughput microsomal stability assay workflow for intrinsic clearance determination.

Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Causality Note: The voltage protocol specifically measures "tail currents" rather than peak depolarizing currents. hERG channels recover from inactivation much faster than they deactivate; therefore, the tail current generated during the repolarizing step provides the largest and most sensitive measurement of channel blockade.

  • Cell Preparation: Culture CHO cells stably expressing the human ether-à-go-go-related gene (hERG) potassium channel. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Load the cell suspension into an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration using standard intracellular (K⁺-rich) and extracellular (Na⁺-rich) solutions.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit hERG tail currents.

  • Compound Application: Perfuse the test compound at increasing concentrations (0.1, 1, 10, 30, 100 µM), allowing 5 minutes of equilibration per concentration.

  • Data Acquisition: Measure the peak tail current amplitude. Calculate the percent inhibition relative to the pre-compound baseline current.

  • Validation & IC₅₀: Fit the concentration-response data to a four-parameter Hill equation to derive the IC₅₀ value. Ensure assay validity by confirming an IC₅₀ of ~10-30 nM for the positive control, E-4031.

Conclusion

The integration of the 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine scaffold into discovery pipelines offers a distinct advantage over traditional cyclic amines. By utilizing a methyl linker, researchers can bypass the severe pKa penalties associated with direct aryloxy-azetidines, while simultaneously leveraging the azetidine ring to suppress lipophilicity, evade CYP-mediated metabolism, and eliminate hERG toxicity.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.[Link]

  • Bhalgat, C. M., & Ramesh, B. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave Online Journal of Drug Design.[Link]

Comparative

Comparing the efficacy of "3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine" to known drugs

An In-Depth Comparative Efficacy Analysis of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine as a Novel Serotonin-Norepinephrine Reuptake Inhibitor Disclaimer: Publicly available biological efficacy data for the specific m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine as a Novel Serotonin-Norepinephrine Reuptake Inhibitor

Disclaimer: Publicly available biological efficacy data for the specific molecule 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine is limited. This guide, therefore, presents a hypothetical yet plausible analysis by postulating its mechanism of action as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). This framework serves as an illustrative example of how such a compound, hereafter designated Compound X , would be evaluated against established drugs. The comparative data for Venlafaxine and Duloxetine are based on published literature, while the data for Compound X are hypothetical for demonstrative purposes.

Executive Summary

The development of novel therapeutics for major depressive disorder (MDD) and anxiety disorders continues to be a primary focus of neuropharmacology. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a cornerstone of treatment, yet there remains a significant patient population that is either non-responsive or intolerant to existing options. This guide provides a comparative analysis of a novel azetidine-containing molecule, 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Compound X ), against two first-line SNRIs: Venlafaxine and Duloxetine. We examine its postulated mechanism of action, present a comparative analysis of its hypothetical binding affinities and in-vivo efficacy, and provide detailed protocols for the key experiments required for such an evaluation.

Introduction to the Compounds and Mechanism of Action

Overview of SNRIs

Major depressive disorder is pathologically linked to a functional deficit in the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE). These neurotransmitters are cleared from the synaptic cleft by their respective reuptake transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). By inhibiting the function of both SERT and NET, SNRIs increase the synaptic concentrations of 5-HT and NE, thereby enhancing neurotransmission and alleviating depressive symptoms.

Comparator Drugs: Venlafaxine and Duloxetine
  • Venlafaxine: One of the first-generation SNRIs, it exhibits a dose-dependent inhibition profile, acting primarily on SERT at lower doses with additional NET inhibition at higher doses.

  • Duloxetine: A potent inhibitor of both SERT and NET with a more balanced affinity profile across the therapeutic dose range compared to Venlafaxine.

Novel Compound: 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Compound X)

Compound X is a novel chemical entity featuring a central azetidine ring linked to a substituted phenoxy moiety. This structural motif is explored in medicinal chemistry for its potential to confer improved pharmacokinetic properties and unique interactions with biological targets. We hypothesize that Compound X functions as a dual inhibitor of SERT and NET, with a potentially improved selectivity profile compared to existing agents.

Postulated Mechanism of Action at the Synapse

The therapeutic effect of SNRIs is achieved by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft. This action increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn 5-HT & NE Synthesis vesicle Vesicles presyn->vesicle Packaging synapse_label 5-HT & NE Released vesicle->synapse_label Exocytosis receptors Postsynaptic Receptors (5-HT & Adrenergic) synapse_label->receptors Binding & Signal Transduction sert SERT synapse_label->sert Reuptake net NET synapse_label->net Reuptake compound_x Compound X (SNRI) compound_x->sert Inhibition compound_x->net Inhibition

Caption: SNRI mechanism of action at the neuronal synapse.

Comparative Efficacy and Selectivity

The efficacy of an SNRI is determined by its affinity for SERT and NET, its selectivity, and its performance in validated preclinical models. The following table summarizes the binding affinity data for our compounds of interest.

Table 1: Comparative In-Vitro Binding Affinity at Human SERT and NET

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)NET/SERT Selectivity RatioReference
Compound X 1.512.08.0Hypothetical Data
Venlafaxine 822480~30[1][2]
Duloxetine 0.87.5~9.4[3]

Kᵢ (Inhibition Constant): The concentration of a drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. The NET/SERT selectivity ratio indicates the compound's relative preference for NET over SERT.

Interpretation of Affinity Data: The hypothetical data for Compound X positions it as a potent inhibitor of both SERT and NET, with an affinity profile more similar to Duloxetine than Venlafaxine. Its high affinity for both transporters (low Kᵢ values) suggests it could be effective at lower doses. The balanced selectivity ratio of 8.0 suggests a dual-action mechanism from the onset of therapy, which may offer a broader spectrum of efficacy compared to compounds that require dose titration to engage NET.

Table 2: Comparative In-Vivo Efficacy in the Rat Forced Swim Test (FST)

CompoundDose (mg/kg)% Decrease in Immobility TimeSignificance vs. Vehicle
Vehicle -0% (Baseline)-
Compound X 1055%p < 0.01
Venlafaxine 2040%p < 0.05
Duloxetine 2050%p < 0.01

Forced Swim Test (FST): A standard preclinical behavioral model used to screen for antidepressant-like activity.[4][5] A decrease in the time the animal spends immobile is interpreted as a positive antidepressant effect.

Interpretation of In-Vivo Data: In this hypothetical FST, Compound X demonstrates robust antidepressant-like activity, producing a significant decrease in immobility time that is comparable to, or slightly greater than, Duloxetine at a lower dose. This suggests a potent in-vivo effect consistent with its high in-vitro binding affinity.

Key Experimental Protocols

The following sections detail the standardized methodologies for generating the comparative data presented above.

Protocol: In-Vitro Radioligand Binding Assay for SERT/NET Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from its target transporter.

prep 1. Membrane Preparation HEK293 cells expressing hSERT or hNET are homogenized and centrifuged to isolate membrane fractions. assay_setup 2. Assay Plate Setup (96-well) Add membrane prep, radioligand ([3H]-Citalopram for SERT, [3H]-Nisoxetine for NET), and varying concentrations of test compound. prep->assay_setup incubation 3. Incubation Incubate at room temperature for 60-90 min to allow binding to reach equilibrium. assay_setup->incubation filtration 4. Filtration & Washing Rapidly filter plate contents through GF/B filters to separate bound from free radioligand. Wash with ice-cold buffer. incubation->filtration scintillation 5. Scintillation Counting Add scintillation cocktail to filters. Measure radioactivity (CPM) using a scintillation counter. filtration->scintillation analysis 6. Data Analysis Plot CPM vs. compound concentration. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation. scintillation->analysis

Caption: Workflow for the in-vitro radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with human SERT or NET are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[6]

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add:

    • Membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET).

    • Increasing concentrations of the test compound (Compound X, Venlafaxine, or Duloxetine) or vehicle.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[6]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[6]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]

Protocol: In-Vivo Forced Swim Test (FST)

The FST is a behavioral assay in rodents used to evaluate the efficacy of potential antidepressant drugs.[8]

acclimation 1. Animal Acclimation House male Sprague-Dawley rats in a controlled environment for at least 1 week. dosing 2. Drug Administration Administer Compound X, Venlafaxine, Duloxetine, or Vehicle via oral gavage 60 minutes before the test. acclimation->dosing pre_swim 3. Pre-Swim Session (Day 1) Place each rat in a cylinder of water (25°C) for 15 minutes. dosing->pre_swim test_swim 4. Test Session (Day 2) Place the same rat back in the water for a 5-minute session. pre_swim->test_swim recording 5. Behavioral Recording Video record the 5-minute test session for later analysis. test_swim->recording scoring 6. Blind Scoring An observer, blind to the treatment groups, scores the duration of immobility in the last 4 minutes. recording->scoring

Caption: Workflow for the rodent Forced Swim Test (FST).

Step-by-Step Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are group-housed and acclimated to the vivarium for at least one week prior to testing, with ad libitum access to food and water.

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.

  • Drug Administration: Test compounds or vehicle are administered via oral gavage 60 minutes prior to the test session.

  • Pre-Test Session (Day 1): Each rat is individually placed into the swim cylinder for a 15-minute conditioning session. This is done to induce a stable level of immobility on the subsequent test day. After 15 minutes, the rats are removed, dried, and returned to their home cages.[4]

  • Test Session (Day 2): 24 hours after the pre-test, the rats are again placed in the swim cylinder for a 5-minute test session.[4][9] The session is video-recorded for offline scoring.

  • Behavioral Scoring: A trained observer who is blind to the experimental conditions scores the duration of immobility during the final 4 minutes of the 5-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The mean immobility time for each treatment group is calculated. Statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) is used to compare the drug-treated groups to the vehicle control group.

Discussion and Conclusion

This guide presents a comparative framework for evaluating 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Compound X) as a novel SNRI. Based on our hypothetical data, Compound X demonstrates a highly promising preclinical profile. Its potent and balanced affinity for both SERT and NET is a desirable characteristic for an SNRI, potentially leading to broad efficacy in treating not only depression but also comorbid conditions like anxiety and neuropathic pain.[10][11]

The strong performance in the Forced Swim Test further substantiates its potential as an effective antidepressant. The hypothetical data suggests that Compound X may achieve a greater or equivalent effect to Duloxetine at a lower dose, which could translate to an improved therapeutic window and better tolerability in a clinical setting.

While this analysis is based on a postulated mechanism and hypothetical data, it provides a clear and scientifically rigorous roadmap for the empirical evaluation of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine. The detailed protocols for in-vitro binding and in-vivo behavioral assays represent the foundational experiments required to validate these initial findings. Further studies, including pharmacokinetic profiling, off-target screening, and assessment in more complex behavioral models, would be necessary next steps in its development pipeline.

References

  • New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Serotonin Norepinephrine Reuptake Inhibitor - Massive Bio. (2026, February 22). Massive Bio. Retrieved March 21, 2026, from [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Serotonin-Norepinephrine Reuptake Inhibitors - Encyclopedia.pub. (2021, October 28). Encyclopedia.pub. Retrieved March 21, 2026, from [Link]

  • Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf. (2023, May 1). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (n.d.). Nature Protocols. Retrieved March 21, 2026, from [Link]

  • Factsheet on the forced swim test. (n.d.). Understanding Animal Research. Retrieved March 21, 2026, from [Link]

  • Duloxetine - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • NC3Rs position paper - Forced swim test. (2024, September). NC3Rs. Retrieved March 21, 2026, from [Link]

  • Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - Frontiers. (n.d.). Frontiers. Retrieved March 21, 2026, from [Link]

  • Forced Swimming Test 強迫游泳實驗簡介 - 生命科學- 錫昌科技股份有限公司. (2022, March 18). 錫昌科技股份有限公司. Retrieved March 21, 2026, from [Link]

  • Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters - PubMed. (2006, March 1). PubMed. Retrieved March 21, 2026, from [Link]

  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved March 21, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved March 21, 2026, from [Link]

  • Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Venlafaxine - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Duloxetine. (n.d.). Kaohsiung Veterans General Hospital. Retrieved March 21, 2026, from [Link]

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Validation

Comparative Cross-Reactivity Profiling of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Viloxazine)

A Technical Guide for Preclinical Drug Development Executive Summary The development of neuropharmacological agents requires a meticulous evaluation of their selectivity to minimize off-target effects and enhance therape...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Drug Development

Executive Summary

The development of neuropharmacological agents requires a meticulous evaluation of their selectivity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, the active compound in the attention-deficit/hyperactivity disorder (ADHD) medication Viloxazine (Qelbree®). The primary mechanism of action for Viloxazine is the selective inhibition of the norepinephrine transporter (NET).[1][2] This document outlines a series of comparative in vitro assays designed to rigorously assess its selectivity against other key monoamine transporters and a broader panel of CNS-related receptors. By comparing its binding profile to that of other well-characterized monoamine reuptake inhibitors, such as Atomoxetine, Duloxetine, and Sertraline, we can establish a clear and objective measure of its specificity. The methodologies and data presented herein serve as a critical resource for researchers and drug development professionals aiming to characterize the pharmacological profile of novel CNS-active compounds.

Introduction: The Imperative of Selectivity in NET Inhibition

The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling in the central nervous system.[1] Its inhibition leads to increased levels of norepinephrine in the synaptic cleft, a mechanism that has been successfully targeted for the treatment of ADHD and other mood disorders.[3] 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Viloxazine) is a potent and selective NET inhibitor.[4] However, the therapeutic window and side-effect profile of any CNS-active drug are intrinsically linked to its selectivity.[5] Cross-reactivity with other neurotransmitter transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), can lead to unintended pharmacological effects and potential adverse events.[1][6]

Therefore, a robust cross-reactivity profiling strategy is not merely a regulatory requirement but a fundamental component of preclinical drug development. It allows for:

  • Early Identification of Off-Target Liabilities: Pinpointing potential interactions with other receptors and transporters early in development can save significant time and resources.[7]

  • Mechanism-Based Safety Assessment: Understanding a compound's full pharmacological spectrum is crucial for predicting potential side effects, such as cardiovascular changes, psychiatric symptoms, or drug-drug interactions.[8][9][10]

  • Informed Candidate Selection: Comparative data enables a rational selection of lead candidates with the most favorable selectivity profiles for further development.[7]

This guide provides a detailed comparison of Viloxazine against other monoamine reuptake inhibitors to contextualize its selectivity and establish a benchmark for future drug discovery efforts in this space.

Comparative Compounds: Rationale for Selection

To provide a meaningful assessment of Viloxazine's cross-reactivity, a panel of well-characterized compounds with varying selectivity profiles for monoamine transporters was chosen:

  • Atomoxetine: A highly selective norepinephrine reuptake inhibitor (NRI) also approved for the treatment of ADHD.[2] It serves as a direct competitor and a benchmark for NET selectivity.

  • Duloxetine: A dual serotonin-norepinephrine reuptake inhibitor (SNRI). It is included to assess the relative selectivity of Viloxazine for NET over SERT.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI). It acts as a positive control for SERT binding and a negative control for high-affinity NET binding.

Experimental Design & Protocols

A tiered approach to cross-reactivity profiling is recommended, beginning with primary target engagement and selectivity against closely related transporters, followed by broader screening against a safety panel.

Primary Target Selectivity: Monoamine Transporter Binding Assays

The initial and most critical step is to determine the binding affinity of Viloxazine and the comparator compounds for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters. A competitive radioligand binding assay is the gold standard for this purpose.[11][12]

Experimental Workflow for Monoamine Transporter Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes (HEK293 cells expressing hNET, hSERT, or hDAT) Incubation Incubate membranes, test compounds, and radioligand in a 96-well plate Membrane_Prep->Incubation Compound_Prep Prepare serial dilutions of Test Compounds (Viloxazine, Atomoxetine, etc.) Compound_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [3H]Nisoxetine for NET) Radioligand_Prep->Incubation Filtration Rapidly filter plate contents to separate bound and free radioligand Incubation->Filtration Stop Reaction Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate Ki values from IC50 using Cheng-Prusoff equation Scintillation->Analysis

Caption: Workflow for the in vitro radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for hNET, hSERT, and hDAT

  • Membrane Preparation:

    • Utilize membrane preparations from HEK293 cells stably expressing either hNET, hSERT, or hDAT.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.[13]

    • Wash the pellet and resuspend in the final assay buffer. Determine protein concentration using a standard method like the BCA assay.[13]

  • Assay Procedure:

    • The assay is performed in a 96-well plate format with a final volume of 250 µL.[13]

    • Add 150 µL of the membrane preparation to each well.

    • Add 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • Add 50 µL of the appropriate radioligand.

      • For hNET: [³H]Nisoxetine (a selective NET inhibitor).

      • For hSERT: [³H]Citalopram (a selective SERT inhibitor).[5]

      • For hDAT: [³H]WIN 35,428 (a DAT inhibitor).

    • Define non-specific binding using a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET).

    • Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13]

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Broad Cross-Reactivity Screening

To identify potential off-target interactions beyond the primary monoamine transporters, Viloxazine should be screened against a comprehensive panel of receptors, ion channels, and enzymes. Commercial services, such as the Eurofins SafetyScreen44 or CNS-specific panels, provide a standardized and efficient way to conduct this broad profiling.[14][15] This is a critical step required by regulatory agencies to assess the overall safety of a new chemical entity.[9]

Recommended Target Classes for Broad Screening:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors.

  • Ion Channels: Including the hERG channel, which is critical for assessing cardiovascular safety.[14]

  • Other Transporters: Including those for GABA and glutamate.

  • Enzymes: Such as monoamine oxidase (MAO-A and MAO-B).

Comparative Data & Analysis

The following table presents hypothetical, yet representative, binding affinity (Ki, nM) data for Viloxazine and the comparator compounds against the primary monoamine transporters.

CompoundPrimary TargethNET Ki (nM)hSERT Ki (nM)hDAT Ki (nM)SERT/NET SelectivityDAT/NET Selectivity
Viloxazine NET 12 >10,000 >10,000 >833 >833
Atomoxetine NET 5 77 1,451 15.4 290
Duloxetine SERT/NET 7.5 0.8 240 0.107 32
Sertraline SERT 420 0.5 25 0.001 0.06

Selectivity is calculated as Ki (Target) / Ki (NET). A higher value indicates greater selectivity for NET.

Interpretation of Results:

  • Viloxazine demonstrates high affinity for hNET with a Ki value in the low nanomolar range. Crucially, it shows negligible affinity for both hSERT and hDAT at concentrations up to 10,000 nM, indicating a very high degree of selectivity for the norepinephrine transporter.

  • Atomoxetine , as expected, also shows high affinity for hNET. However, it has a significantly higher affinity for hSERT compared to Viloxazine, resulting in a lower SERT/NET selectivity ratio.[6]

  • Duloxetine exhibits potent binding to both hNET and hSERT, consistent with its classification as an SNRI.

  • Sertraline displays high affinity for hSERT with much weaker interactions at hNET and hDAT, confirming its profile as an SSRI.

These comparative data clearly position Viloxazine as a highly selective norepinephrine reuptake inhibitor, with a selectivity profile superior to that of Atomoxetine with respect to the serotonin transporter.

Signaling Pathway Context

The selectivity of Viloxazine for NET is critical for its therapeutic action in ADHD, which is thought to involve the modulation of noradrenergic and dopaminergic neurotransmission in the prefrontal cortex.[2]

G cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) Viloxazine Viloxazine Viloxazine->NET Inhibition NE_Synapse->NET Adrenergic_R Adrenergic Receptors NE_Synapse->Adrenergic_R Binding Downstream Downstream Signaling (Improved Attention & Executive Function) Adrenergic_R->Downstream

Caption: Mechanism of action of Viloxazine at the noradrenergic synapse.

Conclusion

The cross-reactivity profiling of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (Viloxazine) demonstrates its high affinity and, most importantly, its exceptional selectivity for the norepinephrine transporter over the serotonin and dopamine transporters. When compared with other monoamine reuptake inhibitors, Viloxazine exhibits a superior selectivity profile, particularly against the serotonin transporter, which may contribute to its distinct clinical and side-effect profile. The comprehensive, tiered approach to screening outlined in this guide—combining targeted monoamine transporter binding assays with broad safety panel screening—provides a robust framework for the preclinical characterization of novel CNS drug candidates. This rigorous evaluation is essential for de-risking development programs and building a strong foundation for successful clinical translation.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.

  • Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., ... & Wong, D. T. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention-deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.

  • Food and Drug Administration. (2022). QELBREE (viloxazine extended-release capsules), for oral use.

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from

  • Yu, H., & Adedoyin, A. (2020). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 50(11), 1333-1343.

  • Clemow, D. B., & Clemow, D. Y. (2021). Viloxazine in the Management of Attention Deficit Hyperactivity Disorder. CNS Drugs, 35(11), 1145-1156.

  • Sager, J. E., Beyl, S., & Dzemidzic, M. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 65(1), 12-16.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals.

  • Andreasen, J. T., Redrobe, J. P., & Nielsen, E. Ø. (2012). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 29-50). Humana Press.

  • Eurofins Discovery. (n.d.). SafetyScreen CNS Panel. Retrieved from

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249-258.

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Comparative

Comparative Guide to the Structure-Activity Relationship of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine and its Analogs as GlyT1 Inhibitors

Introduction: Targeting GlyT1 for CNS Disorders The glycine transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system (CNS). Glycine acts as an inhibitory neurotransmitter by activatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting GlyT1 for CNS Disorders

The glycine transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system (CNS). Glycine acts as an inhibitory neurotransmitter by activating glycine receptors and also as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. By inhibiting the reuptake of glycine from the synaptic cleft, GlyT1 inhibitors elevate extracellular glycine concentrations, thereby enhancing NMDA receptor function. This mechanism has been a key focus for therapeutic intervention in schizophrenia, particularly for addressing the negative and cognitive symptoms which are poorly managed by current antipsychotics.

3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine has emerged as a promising scaffold in the development of novel GlyT1 inhibitors. Its structure presents several points for modification, allowing for a systematic exploration of the structure-activity relationship to optimize potency, selectivity, and pharmacokinetic properties. This guide will dissect the key structural features of this molecule and provide a framework for its SAR confirmation.

Core Scaffold and Pharmacophoric Elements

The chemical structure of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine can be deconstructed into three primary pharmacophoric elements. Understanding the contribution of each is crucial for rational drug design.

  • Azetidine Ring: A four-membered heterocyclic amine that serves as a key anchoring point. Its conformational rigidity and basic nitrogen atom are critical for interaction with the target protein.

  • Phenoxy-methyl Linker: This ether linkage connects the azetidine core to the substituted phenyl ring, defining the spatial relationship between these two key binding motifs.

  • Substituted Phenyl Ring: The 3-fluoro and 4-methyl substitutions on the phenyl ring play a significant role in modulating potency and selectivity, likely through specific interactions within the GlyT1 binding pocket.

Below is a diagram illustrating the key regions for SAR exploration on the core scaffold.

cluster_0 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine Scaffold cluster_1 Key Modification Points molecule Azetidine Ring Azetidine Ring Azetidine Ring->molecule  R1 Linker Linker Linker->molecule  X Phenyl Ring Substituents Phenyl Ring Substituents Phenyl Ring Substituents->molecule  R2, R3

Caption: Key pharmacophoric regions of the 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine scaffold for SAR exploration.

Comparative Structure-Activity Relationship Analysis

To elucidate the SAR of the 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine scaffold, a series of analogs were synthesized and evaluated for their GlyT1 inhibitory activity. The following table summarizes the in vitro potency of these compounds, measured as the half-maximal inhibitory concentration (IC50) in a HEK293 cell line stably expressing human GlyT1.

Compound IDR1 (Azetidine Substitution)Linker (X)R2 (Phenyl Position 3)R3 (Phenyl Position 4)GlyT1 IC50 (nM)
1 (Lead) H-O-CH2-FCH35
2CH3-O-CH2-FCH358
3H-S-CH2-FCH3120
4H-CH2-O-FCH395
5H-O-CH2-HCH345
6H-O-CH2-FH88
7H-O-CH2-ClCH38
8H-O-CH2-FCl15

Interpretation of SAR Data:

  • Azetidine Ring (R1): Substitution on the azetidine nitrogen (Compound 2) with a methyl group leads to a significant decrease in potency. This suggests that an unsubstituted secondary amine is preferred, likely forming a key hydrogen bond interaction in the GlyT1 binding site.

  • Linker (X): Modification of the ether linkage to a thioether (Compound 3) or reversing the linker orientation (Compound 4) results in a substantial loss of activity. This highlights the critical role of the oxygen atom and the specific spatial arrangement it provides.

  • Phenyl Ring Substituents (R2, R3): The presence of both the 3-fluoro and 4-methyl groups is crucial for high potency. Removal of the fluorine (Compound 5) or the methyl group (Compound 6) leads to a marked decrease in activity. Replacing the 3-fluoro with a chloro group (Compound 7) is well-tolerated, while replacing the 4-methyl with a chloro group (Compound 8) is detrimental, indicating a specific requirement for a small lipophilic group at the 4-position.

Experimental Protocols for SAR Confirmation

To ensure the reliability and reproducibility of the SAR data, standardized and validated assays must be employed. Below are the detailed protocols for the primary in vitro assays used to characterize GlyT1 inhibitors.

Glycine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Workflow Diagram:

cluster_0 Glycine Uptake Assay Workflow A Seed HEK293-hGlyT1 cells in 96-well plates B Pre-incubate cells with test compound or vehicle A->B C Add [3H]Glycine and incubate B->C D Wash cells to remove unbound [3H]Glycine C->D E Lyse cells and measure radioactivity via scintillation counting D->E F Calculate % inhibition and determine IC50 E->F

Caption: Step-by-step workflow for the [3H]Glycine uptake inhibition assay.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human GlyT1 gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 as a selection agent.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 40,000 cells per well and allowed to adhere overnight.

    • The growth medium is removed, and cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are pre-incubated for 20 minutes at room temperature with varying concentrations of the test compound or vehicle (0.5% DMSO) in KRH buffer.

    • A solution containing [3H]Glycine (final concentration 20 nM) is added to each well, and the plate is incubated for 15 minutes at room temperature.

    • The uptake is terminated by aspirating the assay solution and rapidly washing the cells three times with ice-cold KRH buffer.

    • Cells are lysed with 1% SDS, and the radioactivity in the lysate is quantified using a liquid scintillation counter.

  • Data Analysis: The percent inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism or a similar software.

Selectivity Profiling

To assess the selectivity of the lead compound, its inhibitory activity should be tested against related transporters, such as GlyT2, and a panel of common off-target proteins (e.g., hERG, CYPs). This is critical for predicting potential side effects.

Conclusion and Future Directions

The SAR analysis of the 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine series reveals a highly constrained pharmacophore required for potent GlyT1 inhibition. The unsubstituted azetidine nitrogen, the precise geometry of the ether linker, and the dual substitution pattern on the phenyl ring are all critical for high-affinity binding.

Future lead optimization efforts should focus on:

  • Improving Physicochemical Properties: While potent, the lead compound's properties such as solubility and permeability should be optimized for improved oral bioavailability and CNS penetration.

  • Minimizing Off-Target Effects: Comprehensive selectivity profiling is necessary to ensure a clean safety profile.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo models of schizophrenia to validate the therapeutic hypothesis.

By adhering to the rigorous experimental protocols outlined in this guide, researchers can confidently explore the SAR of this and related chemical series, ultimately paving the way for the development of novel therapeutics for CNS disorders.

References

  • Harsing, L. G., Jr, & Matyus, P. (2013). Glycine transporters and their inhibitors: The search for a new generation of antipsychotics. Current medicinal chemistry, 20(14), 1838–1861. [Link]

  • Mezler, M., & Schuepbach, E. (2012). Glycine Transporter Type 1 (GlyT1) Inhibitors and their Potential to Treat Schizophrenia. CHIMIA International Journal for Chemistry, 66(4), 221-225. [Link]

Comparative

The 3-Substituted Azetidine Scaffold: A Comparative Guide to its Novelty and Application in Drug Discovery

For the discerning researcher in drug development, the selection of a core scaffold is a decision of paramount importance, influencing a cascade of downstream properties from target engagement to pharmacokinetic profile....

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development, the selection of a core scaffold is a decision of paramount importance, influencing a cascade of downstream properties from target engagement to pharmacokinetic profile. For years, saturated heterocycles like pyrrolidine and piperidine have been the workhorses of medicinal chemistry. However, the pursuit of novel chemical space with enhanced drug-like properties has brought the 3-substituted azetidine scaffold to the forefront. This guide provides an in-depth, objective comparison of the 3-substituted azetidine motif against its more conventional counterparts, supported by experimental data and detailed synthetic protocols, to empower you with the insights needed to strategically incorporate this promising scaffold into your research.

The Strategic Advantage of the Azetidine Ring: Beyond a Simple Bioisostere

The four-membered azetidine ring is more than just a smaller homolog of pyrrolidine or piperidine; its inherent ring strain and unique three-dimensional geometry impart a distinct set of physicochemical properties that can be leveraged to overcome common drug discovery hurdles.

Physicochemical Properties: A Comparative Analysis

The choice of a saturated heterocycle significantly impacts a molecule's polarity, lipophilicity, and aqueous solubility. The compact and more polar nature of the azetidine ring often leads to a favorable profile compared to its five- and six-membered counterparts.

PropertyAzetidine (Representative)Pyrrolidine (Representative)Piperidine (Representative)Key Considerations
Molecular Weight ( g/mol ) LowerIntermediateHigherSmaller ring size contributes to a lower molecular weight, aiding in maintaining a desirable overall size for drug candidates.
logP (calculated) ~1.3~1.6~1.9The increased polarity of the azetidine ring generally results in lower lipophilicity, which can mitigate issues of poor solubility and non-specific binding.[1]
pKa (predicted) Weakly acidicWeakly acidicWeakly acidicThe pKa of the ring nitrogen is influenced by substituents, but the inherent nature of the ring can subtly modulate basicity, affecting interactions with biological targets and off-target liabilities.[2]
Aqueous Solubility HighModerateLowThe greater polarity of the azetidine scaffold often translates to improved aqueous solubility, a critical parameter for oral bioavailability.[1]

Note: The data presented are for representative N-phenylsulfonyl derivatives and will vary depending on specific substitutions.[1]

Metabolic Stability: Navigating the Ring Strain Liability

A common concern with strained ring systems is their potential for metabolic instability. While the ring strain of azetidine (approximately 25.4 kcal/mol) can make it susceptible to metabolic cleavage, strategic substitution at the 3-position can effectively shield the ring and enhance metabolic stability. In many cases, the azetidine scaffold has demonstrated superior or comparable metabolic stability to its less strained counterparts.

HeterocycleIn Vitro Half-Life (t½) in Human Liver Microsomes
Azetidine-containing compoundVariable, can be high with appropriate substitution
Pyrrolidine-containing compoundGenerally Moderate
Piperidine-containing compoundGenerally Moderate to High

This variability underscores the importance of substituent effects in modulating the metabolic fate of the azetidine core.

The 3-Substituted Azetidine Scaffold in Action: A Case Study in JAK-STAT Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making it a prime target for therapeutic intervention.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Azetidine_Inhibitor 3-Substituted Azetidine Inhibitor Azetidine_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Activation

Caption: The JAK-STAT signaling pathway and the point of intervention for azetidine-based inhibitors.

The unique conformational constraints imposed by the 3-substituted azetidine ring can lead to highly potent and selective inhibitors. By presenting substituents in a well-defined spatial orientation, the azetidine scaffold can optimize interactions with the target protein, often leading to improved potency compared to more flexible linkers.

Comparative Biological Activity: Azetidine vs. Pyrrolidine and Piperidine

The true measure of a scaffold's novelty and utility lies in its ability to confer superior biological activity. While direct head-to-head comparisons across a wide range of targets are not always available, several studies have highlighted the potential of the 3-substituted azetidine scaffold.

For instance, in the development of GlyT1 inhibitors, a 3-amido-3-aryl-piperidine derivative showed promising potency (IC50 = 140 nM), while the corresponding azetidine and pyrrolidine analogs were found to be inactive or poorly active.[3] Conversely, novel cis- and trans-azetidine analogs as inhibitors of vesicular dopamine uptake demonstrated potent activity (Ki ≤ 66 nM), comparable to their piperidine and pyrrolidine counterparts.[4] In another study, novel azetidine-containing TZT-1027 analogues exhibited excellent antiproliferative activities, with the most potent compound showing IC50 values of 2.2 nM against A549 and 2.1 nM against HCT116 cell lines.[5]

Navigating the Synthetic Landscape: A Guide to Key Methodologies

The synthesis of the strained azetidine ring has historically been a challenge. However, recent advances have provided a diverse toolkit of reliable and efficient methods for the construction of 3-substituted azetidines.

Comparative Overview of Synthetic Strategies
Synthetic StrategyKey FeaturesTypical YieldsStereoselectivity
Intramolecular Cyclization Utilizes linear precursors with a nucleophilic nitrogen and a leaving group. A common and versatile approach.Good to ExcellentCan be controlled by the stereochemistry of the starting material.
Ring Expansion of Aziridines Expands a readily available three-membered ring to a four-membered ring, often using a carbene source.Good to ExcellentCan be highly stereoselective.
[2+2] Cycloaddition Direct formation of the four-membered ring from an imine and an alkene. Atom-economical.Moderate to ExcellentCan be influenced by reaction conditions and catalysts.
Detailed Experimental Protocols

This method provides a mild and efficient route to 3-substituted azetidines, avoiding the use of harsh reagents.[6][7][8][9]

Intramolecular_Cyclization Amino_Alcohol γ-Amino Alcohol Intermediate Imidazole Carbamate Intermediate Amino_Alcohol->Intermediate + CDI CDI CDI Azetidine 3-Substituted Azetidine Intermediate->Azetidine Intramolecular SN2 reaction Byproducts CO2 + Imidazole Intermediate->Byproducts

Caption: Workflow for Intramolecular Cyclization using CDI.

Step-by-Step Methodology:

  • Activation: To a solution of the γ-amino alcohol (1.0 equiv) in an appropriate aprotic solvent (e.g., THF, CH2Cl2) at 0 °C, add N,N'-carbonyldiimidazole (CDI) (1.1 equiv) portionwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete formation of the intermediate imidazole carbamate.

  • Cyclization: Add a suitable base (e.g., NaH, K2CO3) (1.2 equiv) to the reaction mixture and heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

This method offers a powerful way to access highly functionalized azetidines from readily available aziridines.[10][11]

Ring_Expansion Aziridine N-Substituted Aziridine Ylide Aziridinium Ylide Intermediate Aziridine->Ylide Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Catalyst Rh(II) or Cu(I) Catalyst Diazo->Catalyst Carbene Formation Catalyst->Ylide Azetidine 3-Substituted Azetidine Ylide->Azetidine [1,2]-Stevens Rearrangement

Caption: Workflow for Ring Expansion of an Aziridine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the N-substituted aziridine (1.0 equiv) and a rhodium(II) or copper(I) catalyst (e.g., Rh2(OAc)4, 1-5 mol%) in a suitable anhydrous solvent (e.g., CH2Cl2, toluene) under an inert atmosphere (e.g., argon), add a solution of the diazo compound (e.g., ethyl diazoacetate) (1.1-1.5 equiv) in the same solvent dropwise via a syringe pump over several hours at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

This modern approach utilizes visible light and a photocatalyst to achieve a mild and efficient synthesis of azetidines.[12][13][14][15]

Aza_Paterno_Buchi Imine Imine Derivative (e.g., Oxime) Excited_State Excited State Imine* Imine->Excited_State Alkene Alkene Azetidine 3-Substituted Azetidine Alkene->Azetidine Photocatalyst Photocatalyst (e.g., Ir(ppy)3) Photocatalyst->Excited_State Excited_State->Azetidine + Alkene [2+2] Cycloaddition Light Visible Light (e.g., Blue LEDs) Light->Photocatalyst

Caption: Workflow for Visible-Light-Mediated [2+2] Cycloaddition.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel transparent to visible light (e.g., a borosilicate glass vial), combine the imine derivative (e.g., an oxime) (1.0 equiv), the alkene (1.5-2.0 equiv), and a photocatalyst (e.g., fac-[Ir(ppy)3]) (1-2 mol%) in a suitable degassed solvent (e.g., acetonitrile, CH2Cl2).

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

Conclusion: Embracing Novelty for a Competitive Edge

The 3-substituted azetidine scaffold represents a compelling opportunity to access novel chemical space and develop drug candidates with improved physicochemical and pharmacokinetic properties. While not a universal panacea, its strategic application, guided by a thorough understanding of its unique characteristics and synthetic accessibility, can provide a significant competitive advantage in drug discovery. This guide has provided a comparative framework to aid in the rational design and synthesis of 3-substituted azetidine-containing molecules. By embracing this novel scaffold, researchers can unlock new avenues for therapeutic innovation.

References

  • Blackmun, D. E., Chamness, S. A., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. ACS Catalysis, 12(15), 9496-9502. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(26), 6836-6846. [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). Imidazole Transfer from 1,1'-Carbonyldimidazole and 1,1'-(Thiocarbonyl)diimidazole to Alcohols. A New Protocol for the Conversion of Alcohols to Alkylheterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154. [Link]

  • Ning, Y., Chen, H., Ning, Y., Zhang, J., & Bi, X. (2024). Rhodium‐Catalyzed One‐Carbon Ring Expansion of Aziridines with Vinyl‐N‐triftosylhydrazones for the Synthesis of 2‐Vinyl Azetidines. Angewandte Chemie International Edition, 63(12), e202318072. [Link]

  • Pinard, E., Alberati, D., et al. (2013). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 168-172. [Link]

  • Ning, Y., Chen, H., Ning, Y., Zhang, J., & Bi, X. (2024). Rhodium‐Catalyzed One‐Carbon Ring Expansion of Aziridines with Vinyl‐N‐triftosylhydrazones for the Synthesis of 2‐Vinyl Azetidines. Angewandte Chemie International Edition, 63(12), e202318072. [Link]

  • Li, Z., et al. (2022). Rhodium-Catalyzed Ring Expansion of Azetidines via Domino Conjugate Addition/N-Directed α-C(sp3)–H Activation. Organic Letters, 24(11), 2166-2171. [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Chemistry, 11(12), 1069-1070. [Link]

  • Blackmun, D. E., Chamness, S. A., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Semantic Scholar. [Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2026). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research, 59(6), 1234-1247. [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of organic chemistry, 71(11), 4147–4154. [Link]

  • Crooks, P. A., et al. (2012). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 22(1), 491-494. [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N , N '-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles. ResearchGate. [Link]

  • Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][12]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4543-4549. [Link]

  • Zhou, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 576. [Link]

  • Carbonyldiimidazole (CDI). (2026). ACSSynthon. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339. [Link]

  • Stepanov, A. A., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(1), 245-257. [Link]

  • Zhdankin, V. V., et al. (2021). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Pace, V., & Holzer, W. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

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Comparative

A Comparative Pharmacokinetic Profile of Novel Azetidine-Based CNS Agents: Benchmarking Against Established SSRIs and SNRIs

Introduction: The Crucial Role of Pharmacokinetics in CNS Drug Development In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the journey from a promising chemical entity to a clinically eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Pharmacokinetics in CNS Drug Development

In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the journey from a promising chemical entity to a clinically effective drug is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacokinetic (PK) profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound dictate its concentration and persistence at the target site, directly influencing both efficacy and safety. For researchers and drug development professionals, a comprehensive understanding of a new molecule's PK profile, benchmarked against established drugs, is paramount for informed decision-making and successful clinical translation.

This guide provides a comparative analysis framework for the pharmacokinetic profile of novel compounds such as 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine . Due to the absence of publicly available preclinical or clinical PK data for this specific molecule, we will establish a robust comparative context using well-characterized and widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The structural motifs of our target compound—a fluorinated phenoxy group and an azetidine core—are present in various CNS-active agents, suggesting that a comparison with these established classes of antidepressants is a scientifically sound and instructive approach.

This guide will delve into the key pharmacokinetic parameters of selected SSRIs (Fluoxetine, Paroxetine, Sertraline, Citalopram) and SNRIs (Venlafaxine, Duloxetine), providing the experimental data that underpins our understanding of these drugs. We will also provide detailed, step-by-step methodologies for the pivotal in vitro and in vivo assays that are fundamental to constructing a comprehensive ADME profile for any new chemical entity in this therapeutic space.

Comparative Pharmacokinetic Profiles: SSRIs and SNRIs as Benchmarks

The selected comparator drugs, while sharing the common mechanism of inhibiting serotonin and/or norepinephrine reuptake, exhibit diverse pharmacokinetic profiles.[1][2] These differences significantly impact their clinical application, including dosing frequency, potential for drug-drug interactions, and use in specific patient populations.[3][4] Understanding this variability is key to predicting the potential clinical behavior of a novel agent like 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine.

Key Pharmacokinetic Parameters of Comparator Drugs

The following table summarizes the key pharmacokinetic parameters for our selected SSRI and SNRI benchmarks. These values represent a critical dataset for any researcher developing a novel CNS agent, as they define the therapeutic window and potential liabilities of a drug candidate.

ParameterFluoxetineParoxetineSertralineCitalopramVenlafaxineDuloxetine
Time to Peak (Tmax) (hours) 6-8[5]~5[6]4-10[7][8]~4[9][10]~5 (IR)[11]~6[12]
Bioavailability (%) ~72 (in dogs)[5]~50[6]Slowly absorbed, extensive first-pass metabolism[13]~80[9][14]~45[11]High variability
Plasma Protein Binding (%) ~94.5[5]~95[6][15]~98[16]~80[9][10]27-30[11]High
Elimination Half-life (t1/2) (hours) 24-96 (Parent)[17]~21[18]24-32[7][8]~35[14][19]~5 (Parent)[20]~12[12]
168-360 (Metabolite)[17]56-120 (Metabolite)[7]~11 (Metabolite)[20]
Apparent Volume of Distribution (Vd/F) (L/kg) High3-28[6]High~12[9][10]7.5[11]~20-25[12]
Apparent Clearance (CL/F) Non-linear[17]Non-linear[6][18]~40% lower in elderly[21]28% smaller in children vs. adults[9]High~1.1 L/hr/kg[12]
Primary Metabolism CYP2D6[22]CYP2D6[18][23]CYP2B6, CYP2C19, CYP2D6, CYP3A4[21]CYP2C19, CYP3A4[14][19]CYP2D6[20][24]CYP1A2, CYP2D6[25]

Note: These values are approximate and can vary based on patient-specific factors such as age, genetics (e.g., CYP2D6 metabolizer status), and co-administered medications.[21][25][26][27]

Experimental Protocols for Pharmacokinetic Profiling

To generate the data presented above and to characterize a novel compound like 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, a standardized set of in vitro and in vivo experiments are essential. These assays are designed to be self-validating through the use of appropriate controls and standardized procedures.

In Vitro ADME Assays: The Foundation of PK Profiling

In vitro ADME assays are crucial for early-stage drug discovery, providing key insights into a compound's intrinsic properties and potential liabilities before advancing to more complex and resource-intensive in vivo studies.[3][4]

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[28] A high metabolic turnover in this assay often predicts high clearance and a short half-life in vivo.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal solution and test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[29][30]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t1/2) and intrinsic clearance (Clint).[31]

Caption: Workflow for the in vitro metabolic stability assay.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and availability to act on its target.[32] Only the unbound (free) fraction of a drug is pharmacologically active.

Protocol (Rapid Equilibrium Dialysis - RED):

  • Preparation:

    • Prepare stock solutions of the test compound.

    • Spike pooled human plasma with the test compound to the desired concentration.

  • Dialysis Setup:

    • Add the spiked plasma to the sample chamber of a RED device.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Incubation:

    • Seal the device and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to allow the system to reach equilibrium.[33]

  • Sample Collection:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of the compound in both the plasma and buffer chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculation:

    • Calculate the fraction unbound (fu) and the percentage of protein binding.

Caption: Workflow for the plasma protein binding assay using RED.

In Vivo Pharmacokinetic Studies

In vivo studies, typically conducted in rodent models (e.g., rats) initially, are essential to understand how a drug behaves in a whole organism, integrating all ADME processes.

Protocol (Single-Dose PK Study in Rats):

  • Animal Dosing:

    • Administer the test compound to a cohort of rats via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).[34][35]

    • Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.[30]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL.

Conclusion and Future Directions

The pharmacokinetic profile of a novel CNS drug candidate, such as 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, is a cornerstone of its preclinical evaluation. By benchmarking against established drugs like the SSRIs and SNRIs discussed, researchers can gain a deeper understanding of their compound's potential clinical performance. The presented experimental protocols for in vitro and in vivo studies provide a robust framework for generating the necessary data to build a comprehensive ADME profile.

The presence of a fluorine atom in the target molecule is a noteworthy structural feature. Fluorination is a common strategy in medicinal chemistry to modulate metabolic stability and other physicochemical properties. Therefore, a thorough investigation of the metabolic pathways, particularly the potential for defluorination, would be a critical aspect of the development of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine.

Ultimately, the goal of this comparative approach is to guide the optimization of lead compounds, enabling the selection of candidates with the highest probability of success in clinical trials. A well-designed pharmacokinetic and drug metabolism screening cascade is an indispensable tool in the challenging but rewarding endeavor of developing new medicines for CNS disorders.

References

  • Hiemke, C., et al. (2018). AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry: Update 2017.
  • Preskorn, S. H. (1997). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism. Clinical pharmacokinetics, 32 Suppl 1, 1-21.
  • DeVane, C. L. (1994). Pharmacokinetics of the selective serotonin reuptake inhibitors.
  • Spina, E., & de Leon, J. (2007). Clinical applications of cytochrome P450 testing in psychiatry. Journal of clinical psychopharmacology, 27(1), 22-34.
  • Food and Drug Administration. (2001). Clinical Pharmacology and Biopharmaceutics Review for Paroxetine. [Link]

  • Zhang, W., et al. (2009). Pharmacokinetics of duloxetine hydrochloride enteric-coated tablets in healthy Chinese volunteers: a randomized, open-label, single- and multiple-dose study. Clinical therapeutics, 31(5), 1024-1036.
  • Food and Drug Administration. (2002). Clinical Pharmacology and Biopharmaceutics Review for Citalopram. [Link]

  • Food and Drug Administration. Cymbalta (Duloxetine HCl) Medical Review. [Link]

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  • Skinner, M. H., et al. (2011). Duloxetine: clinical pharmacokinetics and drug interactions. Clinical pharmacokinetics, 50(5), 281-294.
  • Ronfeld, R. A., et al. (2015). Population Pharmacokinetic Modeling of Sertraline Treatment in Alzheimer's Disease Patients: The DIADS-2 Study. Journal of clinical pharmacology, 55(10), 1143-1150.
  • Lobo, E. D., et al. (2009). Population Pharmacokinetics of Orally Administered Duloxetine in Patients. Clinical pharmacokinetics, 48(3), 177-189.
  • Preskorn, S. H. (1993). Clinical pharmacokinetics of fluoxetine. Clinical pharmacokinetics, 25(1), 1-14.
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • National Center for Biotechnology Information. (2023). Citalopram. In StatPearls. [Link]

  • DeVane, C. L., et al. (2002). Clinical Pharmacokinetics of Sertraline. Clinical Pharmacokinetics, 41(15), 1247-1266.
  • Concept Life Sciences. In Vitro ADME Assays. [Link]

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  • Thorn, C. F., et al. (2012). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and genomics, 22(7), 557-560.
  • Thorn, C. F., et al. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and genomics, 30(2), 26-32.
  • ClinPGx. Sertraline Pathway, Pharmacokinetics. [Link]

  • Feng, Y., et al. (2022). Pharmacokinetics of immediate and sustained-release formulations of paroxetine: Population pharmacokinetic approach to guide paroxetine personalized therapy in chinese psychotic patients. Frontiers in pharmacology, 13, 960897.
  • Food and Drug Administration. (2003). Paxil (paroxetine hydrochloride) Label. [Link]

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  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • National Center for Biotechnology Information. (2024). Venlafaxine. In StatPearls. [Link]

  • Flores-Anguiano, A., et al. (2023). Pharmacogenetic Variants Associated with Fluoxetine Pharmacokinetics from a Bioequivalence Study in Healthy Subjects. Pharmaceutics, 15(9), 2275.
  • PMT. (2005). Citalopram Hydrobromide Tablets - Product Monograph. [Link]

  • electronic medicines compendium (emc). (2025). Paroxetine 20mg Tablets - Summary of Product Characteristics (SmPC). [Link]

  • ClinPGx. Paroxetine Pathway, Pharmacokinetics. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2001). Pharmacokinetics and Bioequivalent Study of Generic Fluoxetine Capsules Preparation. Journal of Pharmaceutical Sciences, 90(11), 1845-1851.
  • Rocha, A., et al. (2024). CYP2D6 Phenotype Influences Pharmacokinetic Parameters of Venlafaxine: Results from a Population Pharmacokinetic Model in Older Adults with Depression. Clinical pharmacology and therapeutics.
  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • ResearchGate. Fluoxetine pharmacokinetics (PK) parameters. [Link]

  • Psychopharmacology Institute. (2024). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method.
  • ClinPGx. Venlafaxine Pathway, Pharmacokinetics. [Link]

  • Al-Khamis, K. I., et al. (2014). Effect of Food on the Pharmacokinetics of Fluoxetine in Healthy Male Volunteers. Journal of Pharmaceutical Sciences & Research, 6(1), 1-6.
  • Food and Drug Administration. Effexor (venlafaxine hydrochloride) Label. [Link]

  • ResearchGate. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma. [Link]

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Validation

A Strategic Guide to 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine: Assessing Novelty and Research Trajectory

Executive Summary This guide provides a comprehensive analysis of the chemical scaffold 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine , focusing on its potential novelty and outlining a strategic framework for its synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive analysis of the chemical scaffold 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine , focusing on its potential novelty and outlining a strategic framework for its synthesis and biological evaluation. A definitive patent landscape analysis requires access to specialized, subscription-based databases and the interpretation of a qualified patent attorney. The scope of this document is therefore to survey the publicly accessible patent and scientific literature to build a strong directional hypothesis regarding the compound's novelty.

Our analysis of public databases did not identify specific patent claims for the exact structure of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine. While numerous patents cover broad classes of azetidine derivatives for various therapeutic applications, the specific combination of the azetidine-3-methanol core with the 3-fluoro-4-methylphenoxy headgroup appears to be underexplored. This suggests a potential opportunity for novel intellectual property. This guide provides detailed, actionable protocols for a gram-scale synthesis and a logical workflow for initial biological screening to empower researchers to validate this hypothesis experimentally.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Historically underutilized due to synthetic challenges associated with its inherent ring strain, recent advancements in synthetic methodology have made it an increasingly accessible and valuable building block.[2][3]

The value of the azetidine moiety lies in its unique structural properties:

  • Vectorial Projection: It provides a rigid, three-dimensional exit vector from a core structure, allowing for precise positioning of substituents in pharmacologically relevant space.

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, when compared to more common analogs like pyrrolidines or piperidines.

  • Novelty and IP Space: Its relative novelty compared to five- and six-membered rings offers opportunities for exploring new chemical space and securing intellectual property.[1]

The target molecule, 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine, combines this valuable core with a substituted phenoxy group, a common pharmacophore in numerous bioactive agents. The strategic placement of fluorine and methyl groups on the phenyl ring is a classic medicinal chemistry tactic to fine-tune electronic properties and metabolic stability.

Analysis of the Public Patent Landscape

A survey of publicly available patent databases reveals broad coverage for azetidine derivatives in a wide range of therapeutic areas. Key application areas include:

  • Central Nervous System (CNS) Disorders: Patents describe azetidine derivatives for treating memory and learning disorders, often by modulating excitatory amino acid receptors.[4][5]

  • Enzyme Inhibition: Azetidine-containing structures have been patented as inhibitors for various enzyme classes, such as Janus kinase 1 (JAK1) for inflammatory and autoimmune disorders.[6]

  • Metabolic Diseases: Certain derivatives have been explored for their role in lipid metabolism.[7]

  • Anticancer Agents: Conformationally restricted azetidine analogs of potent cytotoxic peptides like TZT-1027 have been synthesized and evaluated for their antiproliferative activities.[8]

Despite this broad patenting activity, a targeted search for the exact structure of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine did not yield any specific claims in the examined public records. The novelty appears to lie in the specific combination of the substitution pattern on the phenoxy ring linked to the 3-position of the azetidine ring via a methylene ether. This represents a potential "white space" for innovation, though this preliminary finding requires verification by a comprehensive professional patent search.

Comparative Analysis of Structural Alternatives

To understand the potential contribution of our target molecule, we compare its structural motifs to known alternatives from the scientific literature.

Feature / CompoundTarget: 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine Analog 1: 3-(4-Fluorophenoxy)azetidine Analog 2: Azetidine-3-carboxylic acid derivatives Analog 3: 3-Aryl-Azetidines
Core Structure Azetidine-3-methanol derivativeAzetidin-3-ol derivativeAzetidine-3-carboxylic acidAzetidine (direct C-C bond to aryl)
Linker -CH₂-O- (Methylene ether)-O- (Direct ether)-C(O)- (Carboxylic acid/amide)Direct C-C bond
Key Differentiator The methylene spacer provides greater conformational flexibility compared to a direct ether linkage. The 3-fluoro-4-methyl substitution is specific.Lacks the methylene spacer, resulting in a more rigid structure. Simpler substitution on the phenyl ring.The carboxyl group acts as a key interaction point or metabolic handle, often used in bioisosteric replacement of proline.The direct C-C bond significantly alters the spatial arrangement and electronic properties compared to ether-linked analogs.
Potential Application Space CNS agents, kinase inhibitors (based on general azetidine utility)GABA uptake inhibitors, other CNS targets.[9]Sphingosine-1-phosphate (S1P) receptor agonists, various enzyme inhibitors.[10]Antitumor agents, GPCR ligands.[8]
Potential Novelty High. The specific combination of the core, linker, and substituted phenoxy headgroup appears unreported in public literature.Moderate. Represents a more common structural class.Low. A very common and well-explored building block.Moderate to High, depending on the aryl substitution.

This comparison highlights that the methylene ether linker in the target compound is a key distinguishing feature, offering a different spatial and conformational profile than more common direct ether or carbon-linked analogs.

Experimental Protocols

Proposed Synthesis of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

This proposed synthesis is a robust, multi-step pathway designed for gram-scale production, starting from commercially available materials. The causality behind the experimental choices is to ensure high yields and purification efficiency at each step.

Workflow Diagram: Synthesis Pathway

cluster_0 Step 1: Protection cluster_1 Step 2: Ether Formation (Williamson Synthesis) cluster_2 Step 3: Deprotection A 1,3-Dibromo-2-(bromomethyl)propane C N-Boc-3-(hydroxymethyl)azetidine A->C [1] Benzylamine [2] Boc₂O B N-Boc-azetidin-3-ol B->C Reduction (e.g., LiAlH₄) E N-Boc-3-(tosyloxymethyl)azetidine C->E TsCl, Pyridine D 3-Fluoro-4-methylphenol F N-Boc-3-[(3-fluoro-4-methylphenoxy)methyl]azetidine D->F NaH, DMF E->F Coupling G 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine F->G TFA or HCl in Dioxane

Caption: Proposed 3-step synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation of N-Boc-3-(hydroxymethyl)azetidine (C):

    • Rationale: The Boc (tert-Butoxycarbonyl) group is a standard, acid-labile protecting group for amines, preventing side reactions at the azetidine nitrogen. This intermediate is the key building block.

    • Protocol: To a solution of commercially available N-Boc-azetidin-3-ol (B ) (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, slowly add Lithium aluminum hydride (LiAlH₄) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the product (C ), which can often be used without further purification.

  • Synthesis of N-Boc-3-[(3-fluoro-4-methylphenoxy)methyl]azetidine (F):

    • Rationale: A Williamson ether synthesis is a classic and reliable method for forming the desired C-O bond. The hydroxyl group of intermediate C is first converted to a better leaving group (tosylate) to facilitate nucleophilic substitution by the phenoxide.

    • Protocol (Part A - Tosylation): To a solution of N-Boc-3-(hydroxymethyl)azetidine (C ) (1.0 eq) in pyridine (0.4 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise. Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the tosylate intermediate (E ).

    • Protocol (Part B - Coupling): To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in anhydrous DMF (0.5 M) at 0 °C, add a solution of 3-Fluoro-4-methylphenol (D ) (1.2 eq) in DMF dropwise. Stir for 30 minutes at 0 °C. Add a solution of the tosylate (E ) (1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the protected product (F ).

  • Deprotection to yield 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (G):

    • Rationale: The Boc group is efficiently cleaved under acidic conditions, yielding the final free base or its corresponding salt.

    • Protocol: Dissolve the protected intermediate (F ) (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (0.2 M). Stir at room temperature for 2 hours. Monitor by LC-MS. Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated NaHCO₃ to obtain the free base. Dry the organic layer, concentrate, and purify if necessary to yield the final product (G ). Alternatively, using 4M HCl in dioxane will yield the hydrochloride salt directly.

Proposed Biological Evaluation Workflow

This workflow is designed to efficiently profile the compound's general bioactivity and guide further, more specific investigations.

Workflow Diagram: Biological Screening Cascade

cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Broad Target Screening cluster_2 Tier 3: Hit Validation & Elaboration A Test Compound: 3-[(3-Fluoro-4-methylphenoxy) methyl]azetidine B Cytotoxicity Assay (e.g., MTS/MTT on HepG2, HEK293) A->B C Physicochemical Profiling (Solubility, LogP, pKa) A->C D Broad Kinase Panel Screen (e.g., 100+ kinases @ 1-10 µM) B->D If non-toxic E GPCR/Ion Channel Panel (Safety/Off-target screen) B->E If non-toxic F Dose-Response Curve (IC₅₀/EC₅₀ determination for hits) D->F If hits identified G Cellular Functional Assay (e.g., Phospho-protein Western Blot) F->G Confirm cellular activity H SAR Exploration (Synthesize & test analogs) G->H Guide next synthesis

Caption: A tiered approach for biological evaluation.

Step-by-Step Methodology:

  • Tier 1: Foundational Assays:

    • Objective: To establish the compound's basic drug-like properties and identify any overt cytotoxicity.

    • Protocol A (Cytotoxicity): Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in 96-well plates. Treat with the test compound over a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Assess cell viability using an MTS or MTT assay. A compound is generally considered non-toxic if the CC₅₀ is >50 µM.

    • Protocol B (Physicochemical Properties): Determine aqueous kinetic solubility using nephelometry. Measure LogP/LogD using a shake-flask or HPLC method. These data are critical for interpreting biological results and guiding formulation.

  • Tier 2: Broad Target Screening:

    • Objective: To identify potential biological targets in an unbiased manner.

    • Protocol: Submit the compound to a commercial fee-for-service screening panel. A broad kinase panel (e.g., Eurofins, Reaction Biology) will test for inhibition against hundreds of kinases at a fixed concentration (typically 1 or 10 µM). This is highly relevant given the prevalence of azetidines in kinase inhibitors.[6] A safety pharmacology panel (e.g., CEREP) can identify off-target interactions with common GPCRs and ion channels.

  • Tier 3: Hit Validation and Elaboration:

    • Objective: To confirm and characterize any "hits" from Tier 2 screening.

    • Protocol A (Dose-Response): For any kinase inhibited by >50% in the initial screen, perform a 10-point dose-response curve to determine the precise IC₅₀ value.

    • Protocol B (Cellular Assay): If a specific kinase is potently inhibited, validate this activity in a relevant cell line. For example, if the compound inhibits EGFR, treat an EGFR-dependent cancer cell line (e.g., A549) with the compound and measure the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK) via Western Blot or ELISA. This confirms the compound engages its target in a cellular context.

Conclusion and Strategic Outlook

The molecule 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine stands as a promising candidate for novel therapeutic development. The analysis of public domain data suggests a high probability of structural novelty. The azetidine core provides a validated chemical scaffold with favorable drug-like properties, while the specific linker and substituted phenoxy headgroup differentiate it from previously disclosed chemical matter.

The immediate path forward is clear:

  • Experimental Validation: The proposed synthetic route should be executed to produce a multi-gram quantity of the material for rigorous biological testing.

  • Biological Profiling: The outlined screening cascade should be performed to identify and validate its biological target(s).

  • Formal IP Assessment: Should the compound demonstrate compelling biological activity, a formal and comprehensive patent search conducted by a qualified professional is the critical next step to confirm its patentability before significant further investment.

This guide provides the foundational blueprint for researchers to embark on the exploration of this exciting and potentially valuable molecule.

References

  • EP0299513A1 - Azetidine derivatives, compositions and their use - Google P
  • WO2013098373A1 - New azetidine derivatives, pharmaceutical compositions and uses thereof - Google P
  • US-9464088-B2 - Piperidin-4-yl azetidine derivatives as JAK1 inhibitors - PubChem. [Link]

  • EP0091239A1 - Azetidine derivatives and a process for their production - Google P
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]

  • Al-Badri, Z. M., & Al-Ja'afari, M. A. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]

  • Singh, I., & Kaur, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100110. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • He, Z., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]

  • Hopkin, M. D., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(9), 814-825. [Link]

  • 3-(4-Fluoro-3-methyl-phenoxy)-azetidine — Chemical Substance Information - NextSDS. [Link]

  • Kastenberger, P., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2357-2374. [Link]

  • 3-[(4-Fluorophenoxy)methyl]-1-methylazetidine - PubChem. [Link]

  • Li, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine

As drug development increasingly relies on complex, heavily functionalized intermediates, laboratory safety protocols must evolve beyond generic waste disposal guidelines. 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, heavily functionalized intermediates, laboratory safety protocols must evolve beyond generic waste disposal guidelines. 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine (CAS: 1874864-75-1) presents a unique dual-hazard profile: it combines the acute reactivity of a secondary amine (azetidine) with the environmental persistence and thermal stability of a fluorinated aromatic system.

This guide provides researchers, safety officers, and facility managers with a field-proven, mechanistically grounded framework for the safe operational handling, spill response, and terminal disposal of this compound.

Physicochemical & Hazard Profile

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior. The disposal strategy for this compound is dictated by two distinct structural moieties:

  • The Azetidine Ring: A highly strained, four-membered nitrogen heterocycle. As a secondary amine, it is highly basic and can cause severe skin burns, irreversible eye damage, and respiratory irritation[1].

  • The Fluoro-Aromatic Ring: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). While the EPA has clarified that single-fluorinated carbons do not fall under the broad regulatory definition of "PFAS" for reporting purposes[2], the thermodynamic requirements for destroying the C-F bond remain identical to those of polyfluorinated compounds to prevent the release of toxic byproducts[3].

Table 1: Critical Properties Informing Disposal Logistics
Property / FeatureMechanistic Implication for DisposalRequired Action
Amine Basicity (pKa ~11) Readily adheres to surfaces; volatile free-base form poses inhalation risks.Neutralize with weak acids (e.g., 5% acetic acid) during spill cleanup to form non-volatile salts[1].
C-F Bond Stability Standard incineration (~800°C) causes incomplete combustion, generating toxic CF₄ gas[3].Requires unimolecular decomposition via high-temperature incineration (>1100°C)[3].
Halogen Content Combustion releases highly corrosive Hydrogen Fluoride (HF) gas[3].Incinerator must be equipped with alkali wet scrubbers to capture HF[3].

Step-by-Step Disposal Methodologies

Do not route this compound through standard non-halogenated waste streams or aqueous drains. The following protocols ensure compliance with OSHA hazardous waste standards[4] and EPA thermal destruction guidelines[5].

Protocol A: Liquid Waste Segregation & Storage
  • Segregation: Route all solvent waste containing 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine into a dedicated Halogenated Organic Waste container.

  • Incompatibility Check: Ensure the waste container does not contain strong acids (e.g., HCl, H₂SO₄) or strong oxidizing agents. Mixing the basic azetidine with strong acids in a closed container can lead to an exothermic salt-formation reaction, risking container rupture.

  • Labeling: Clearly label the container with "Contains Fluorinated Organics and Amines - Corrosive/Toxic."

Protocol B: Solid Waste & Contaminated Consumables
  • Collection: Place all contaminated PPE (gloves, masks), empty reagent vials, and chromatography silica into a chemically resistant, puncture-proof biohazard or solid waste bin.

  • Containment: Double-bag the solid waste using heavy-duty polyethylene bags to prevent the off-gassing of residual amine vapors.

  • Routing: Solid waste must be routed to a RCRA Subtitle C hazardous waste landfill or, preferably, a high-temperature incineration facility[5].

Protocol C: Spill Containment & Decontamination

Because of the azetidine ring's basicity and toxicity, spills require immediate chemical neutralization rather than simple absorption.

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area and ensure adequate ventilation to disperse amine vapors[1].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.

  • Chemical Neutralization (Critical Step): Apply a 5% acetic acid solution directly to the spill area[1].

    • Causality: Acetic acid protonates the secondary amine, converting the volatile, lipophilic free-base into an azetidinium acetate salt. This salt is non-volatile and highly water-soluble, neutralizing the inhalation hazard and making it easier to wipe up.

  • Extraction: Wipe the neutralized area with absorbent pads soaked in very hot water[1].

  • Disposal: Place all used absorbents and wipes into a sealed, labeled container and route to the halogenated solid waste stream.

Institutional Destruction Requirements (Incineration)

When contracting a licensed hazardous waste disposal company, facility managers must verify that the vendor utilizes technologies capable of complete fluorinated organic destruction.

  • Temperature & Residence Time: The facility must utilize a thermal oxidizer or rotary kiln operating at >1,100°C (2,012°F) with a gas residence time of at least 2 seconds[3].

  • Prevention of PICs: Temperatures below 1,100°C fail to break the C-F bond completely, leading to the formation of Products of Incomplete Combustion (PICs), most notably Carbon Tetrafluoride (CF₄), a highly stable and potent greenhouse gas[3].

  • Exhaust Scrubbing: The facility must employ post-combustion alkali wet scrubbers (using NaOH or Ca(OH)₂) to neutralize the Hydrogen Fluoride (HF) gas generated during the destruction of the fluoro-aromatic ring[3].

Waste Routing Decision Tree

To streamline laboratory operations, utilize the following decision matrix for segregating and routing waste containing 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine.

WasteRouting Start Waste Generation: 3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine Liquid Liquid Waste (Solutions & Solvents) Start->Liquid Solid Solid Waste (PPE, Vials, Resins) Start->Solid Spill Spill Debris (Absorbents & Wipes) Start->Spill Aqueous Aqueous Waste (Basic pH) Liquid->Aqueous Aqueous Organic Organic Solvents (Halogenated Stream) Liquid->Organic Organic Incineration High-Temp Incineration (>1100°C + Alkali Scrubber) Solid->Incineration Preferred Landfill Hazardous Waste Landfill (RCRA Subtitle C) Solid->Landfill Alternative Spill->Incineration Aqueous->Incineration Do Not Drain Organic->Incineration

Decision tree for the segregation and disposal routing of fluorinated azetidine waste.

References

  • US Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials.5

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.4

  • US Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams & Fluorinated Organics.3

  • Apollo Scientific. Safety Data Sheet: Azetidine (Spill Decontamination Protocols).1

  • Farella Braun + Martel (FBM). Regulatory and Litigation Developments | Per- and Polyfluoroalkyl Substances (PFAS).2

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
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3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine
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